15-cis-Phytofluene
Description
Properties
IUPAC Name |
(6E,10E,12E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H62/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15,19-22,25,27-30H,13-14,16-18,23-24,26,31-32H2,1-10H3/b12-11-,25-15+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSVTCFNLSGAMM-DGFSHVNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C\C=C(/C)\C=C\C=C(/C)\CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904730 | |
| Record name | (15Z)-Phytofluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phytofluene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27664-65-9 | |
| Record name | Phytofluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27664-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytofluene, (15Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027664659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (15Z)-Phytofluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYTOFLUENE, (15Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V8034L59C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phytofluene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of 15-cis-Phytofluene in Carotenoid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotenoids are a diverse class of isoprenoid pigments synthesized by plants, algae, and some microorganisms, playing crucial roles in photosynthesis, photoprotection, and as precursors to signaling molecules. Within the intricate web of carotenoid biosynthesis, the colorless C40 carotenoid, 15-cis-phytofluene, represents a critical metabolic intermediate. Its formation and subsequent conversion are tightly regulated enzymatic steps that dictate the flux towards the production of colored carotenoids such as lycopene, β-carotene, and xanthophylls. This technical guide provides an in-depth exploration of the role of this compound in carotenoid metabolism, detailing its enzymatic conversion, analytical methodologies, and its significance in the broader context of plant and microbial physiology.
The Carotenoid Biosynthetic Pathway: A Central Role for this compound
The biosynthesis of carotenoids begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form the first C40 carotenoid, 15-cis-phytoene (B30313). This reaction is catalyzed by the enzyme phytoene (B131915) synthase (PSY). The subsequent desaturation of 15-cis-phytoene is a key regulatory point in the pathway and is initiated by the enzyme phytoene desaturase (PDS).
This compound emerges as the first desaturation product in this pathway. PDS, a membrane-bound enzyme utilizing a flavin adenine (B156593) dinucleotide (FAD) cofactor, introduces a double bond at the C11-C12 position of 15-cis-phytoene. This reaction is not a simple desaturation; it is a complex process that also involves the isomerization of the adjacent C9-C10 double bond from trans to cis, resulting in the formation of 9,15-di-cis-phytofluene. The enzyme then catalyzes a second desaturation at the C11'-C12' position to produce 9,15,9'-tri-cis-ζ-carotene. Therefore, this compound exists as a transient but essential intermediate in the PDS-catalyzed reaction.
The electrons generated during the desaturation process are transferred to plastoquinone, which is subsequently reoxidized by the plastid terminal oxidase (PTOX), linking carotenoid biosynthesis to the photosynthetic electron transport chain.
Downstream Conversion of this compound Metabolites
The product of the PDS reaction, 9,15,9'-tri-cis-ζ-carotene, undergoes further enzymatic modifications to ultimately yield all-trans-lycopene, the precursor for most other carotenoids. This involves the sequential action of two key enzymes:
-
Zeta-Carotene Isomerase (Z-ISO): This enzyme specifically isomerizes the 15-cis double bond of 9,15,9'-tri-cis-ζ-carotene to a trans configuration, producing 9,9'-di-cis-ζ-carotene. This isomerization is crucial as the subsequent enzyme, ZDS, cannot utilize the 15-cis isomer as a substrate.[1]
-
Zeta-Carotene Desaturase (ZDS): ZDS introduces two additional double bonds into 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,7',9'-tetra-cis-lycopene (prolycopene).[2]
Finally, the carotenoid isomerase (CRTISO) catalyzes the isomerization of the cis double bonds in prolycopene (B1248880) to yield the all-trans form of lycopene, which can then enter the α- and β-branches of the carotenoid pathway to be converted into a diverse array of carotenoids.
Quantitative Data on this compound and Related Enzymes
Understanding the kinetics of the enzymes involved in this compound metabolism and its concentration in various biological sources is crucial for researchers. The following tables summarize key quantitative data.
| Enzyme | Organism | Substrate | K_m (μM) | V_max (μM/min) | Notes |
| Phytoene Desaturase (PDS) | Synechococcus elongatus | 15-cis-Phytoene | 24.6 | 0.06 | Determined using a one-phase enzymatic reaction.[3] |
| Phytoene Desaturase (PDS) | Oryza sativa (Rice) | 15-cis-Phytoene | N/A | N/A | Kinetic investigations are compatible with an ordered ping-pong bi-bi kinetic mechanism.[4][5] |
| Zeta-Carotene Desaturase (ZDS) | Anabaena PCC 7120 | ζ-Carotene | 10 | N/A | Also shows activity with neurosporene. |
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism. N/A indicates data not available in the searched literature.
| Food Source | 15-cis-Phytoene (mg/100g) | This compound (mg/100g) | Reference |
| Carrot | 7.3 | 1.7 | [6] |
| Apricot | 2.8 | 0.6 | [6] |
| Commercial Tomato Juice | 2.0 | N/A | [6] |
| Orange | 1.1 | N/A | [6] |
| Commercial Tomato Sauce | N/A | 1.2 | [6] |
| Canned Tomato | N/A | 1.0 | [6] |
Table 2: Concentration of Phytoene and Phytofluene in Selected Foods. N/A indicates data not available in the searched literature. Note that the predominant isomer of phytoene in foods is the 15-cis form.[7]
Experimental Protocols
Detailed methodologies are essential for the accurate study of this compound and its metabolic pathway. The following sections provide protocols for key experiments.
Carotenoid Extraction from Plant Tissues
This protocol is a general guideline and may require optimization based on the specific plant material.
Materials:
-
Plant tissue (fresh, frozen, or lyophilized)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., n-hexane:acetone:ethanol 2:1:1 v/v/v, or chloroform:methanol 2:1 v/v)[8]
-
Butylated hydroxytoluene (BHT) (as an antioxidant, typically 0.1%)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenize a known weight of plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Add the extraction solvent containing BHT to the powdered tissue and continue to grind until a homogenous slurry is formed.
-
Transfer the slurry to a centrifuge tube and centrifuge to pellet the solid debris.
-
Collect the supernatant containing the carotenoids.
-
To remove water-soluble compounds, partition the extract with a saturated NaCl solution.
-
Collect the organic phase (upper phase) and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Resuspend the dried carotenoid extract in a known volume of a suitable solvent (e.g., MTBE or the HPLC mobile phase) for analysis.
-
Store the extract at -20°C or lower under a nitrogen atmosphere and protected from light until analysis.
HPLC Analysis of this compound and Other Carotenoids
High-performance liquid chromatography (HPLC) is the method of choice for separating and quantifying carotenoids.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C30 reverse-phase column (e.g., YMC Carotenoid S-3, 3 µm, 4.6 x 150 mm)
Mobile Phase (example gradient):
-
Solvent A: Methanol/Water (95:5 v/v) with 0.1% ammonium (B1175870) acetate
-
Solvent B: Methyl-tert-butyl ether (MTBE)
Gradient Program (example):
-
A linear gradient from 10% to 50% B over 30 minutes, followed by a wash with 100% B and re-equilibration at initial conditions. The flow rate is typically 1 mL/min.
Detection:
-
Monitor the eluent using a PDA detector. This compound has a characteristic absorption spectrum with maxima around 331, 348, and 367 nm.
In Vitro Phytoene Desaturase (PDS) Enzyme Assay
This assay measures the activity of PDS by quantifying the conversion of 15-cis-phytoene to its desaturated products.
Materials:
-
Purified PDS enzyme (recombinantly expressed or from plant extracts)
-
Liposomes containing 15-cis-phytoene
-
Assay buffer (e.g., 50 mM MES-KOH, pH 6.0, 100 mM NaCl)[4]
-
Electron acceptor (e.g., 2,3-dimethyl-5-n-decyl-1,4-benzoquinone - DDBQ)
-
Extraction solvent (chloroform:methanol 2:1 v/v)
-
HPLC system for product analysis
Procedure:
-
Prepare liposomes containing a known concentration of 15-cis-phytoene.
-
In a reaction tube, combine the assay buffer, liposome (B1194612) suspension, and the electron acceptor.
-
Initiate the reaction by adding the purified PDS enzyme.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time in the dark.
-
Stop the reaction by adding the extraction solvent.
-
Extract the carotenoids as described in the extraction protocol.
-
Analyze the products (9,15-di-cis-phytofluene and 9,15,9'-tri-cis-ζ-carotene) by HPLC.
-
Calculate the enzyme activity based on the amount of product formed per unit of time and enzyme concentration.
Visualizing the Metabolic Pathway and Experimental Workflows
To provide a clear visual representation of the processes described, the following diagrams were generated using the Graphviz DOT language.
Carotenoid biosynthesis pathway focusing on this compound.
General experimental workflow for carotenoid extraction and analysis.
Workflow for the in vitro Phytoene Desaturase (PDS) enzyme assay.
Conclusion
This compound occupies a central and indispensable position in the carotenoid metabolic pathway. Its formation from 15-cis-phytoene and its role as a transient intermediate in the two-step desaturation reaction catalyzed by phytoene desaturase are critical for the biosynthesis of all downstream carotenoids. A thorough understanding of the enzymes that metabolize this compound, coupled with robust analytical methods for its quantification, is paramount for researchers in plant science, microbiology, and drug development. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the regulation of carotenoid biosynthesis and the potential applications of these vital compounds.
References
- 1. Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803 | MDPI [mdpi.com]
- 2. Functional identification of ZDS gene in apple (Malus halliana) and demonstration of it's role in improving saline–alkali stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Food Sources and the Intake of the Colourless Carotenoids Phytoene and Phytofluene in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 15-cis-Phytoene Desaturase and 15-cis-Phytoene Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 15-cis-Phytofluene: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-cis-Phytofluene, a C40 carotenoid, is a crucial intermediate in the biosynthesis of all carotenoids in plants and some microorganisms. As the precursor to a vast array of bioactive compounds, its chemical properties and biological roles are of significant interest to researchers in fields ranging from plant biology to human health and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthetic pathway, and potential signaling roles of this compound. Detailed experimental protocols for its extraction and analysis are also presented to facilitate further research and application.
Chemical Structure and Properties
This compound is an acyclic tetraterpenoid characterized by a long polyene chain with a single cis double bond at the 15,15' position. This central cis configuration is a key feature that distinguishes it from its all-trans isomer and plays a critical role in the subsequent steps of carotenoid biosynthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (6E,10E,12E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-Octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene | [1] |
| Chemical Formula | C₄₀H₆₂ | [2] |
| Molecular Weight | 542.92 g/mol | [2] |
| Physical State | Solid / Viscous orange oil | [1] |
| Boiling Point | 140-185 °C at 0.0001 mmHg (for phytofluene) | |
| Solubility | Insoluble in water | |
| UV-Vis λmax | ~348 nm, ~367 nm, ~331 nm |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Chemical Shifts (ppm) or Wavelength (nm) |
| ¹H NMR | Data not currently available in searched literature. |
| ¹³C NMR | Data not currently available in searched literature. |
| UV-Vis Absorption | λmax at approximately 331, 348, and 367 nm |
Biosynthesis of this compound
This compound is a key intermediate in the carotenoid biosynthesis pathway, which occurs in the plastids of plant cells. The pathway begins with the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form 15-cis-phytoene (B30313), the first committed step in carotenogenesis. 15-cis-phytoene is then desaturated by the enzyme phytoene (B131915) desaturase (PDS) to introduce a double bond, yielding this compound. This is the first colored carotenoid in the pathway, although its color is very faint. Subsequent enzymatic steps involving desaturases and isomerases further modify the molecule to produce a wide range of carotenoids, including lycopene, β-carotene, and xanthophylls.
Carotenoid Biosynthesis Pathway
Biological Role and Signaling Pathways
Beyond its role as a biosynthetic intermediate, there is emerging evidence that this compound and its derivatives may have direct biological activities. Carotenoid cleavage products, known as apocarotenoids, are increasingly recognized as important signaling molecules in plants, regulating various aspects of growth, development, and stress responses.
While the specific signaling pathways involving this compound are still under investigation, it is hypothesized that its cleavage by carotenoid cleavage dioxygenases (CCDs) can generate bioactive apocarotenoids.[3] One such putative signal, designated as Apocarotenoid Signal 1 (ACS1), is thought to be derived from phytofluene and/or ζ-carotene.[4] ACS1 is proposed to act as a retrograde signal, moving from the plastid to the nucleus to regulate the expression of nuclear genes involved in chloroplast biogenesis.[3][4]
Hypothetical Apocarotenoid Signaling
Experimental Protocols
Extraction of this compound from Tomato Fruit
This protocol is optimized for the extraction of phytoene and phytofluene from a tomato matrix.
Materials:
-
Ripe tomato fruit
-
Liquid nitrogen
-
Mortar and pestle
-
Hexane (B92381) (HPLC grade)
-
Acetone (HPLC grade)
-
Ethanol (B145695) (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Freeze fresh tomato tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
To 1 g of powdered tomato, add 10 mL of a hexane:acetone:ethanol (2:1:1, v/v/v) extraction solvent containing 0.1% BHT.
-
Homogenize the mixture for 1 minute using a high-speed homogenizer.
-
Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction of the pellet twice more with 5 mL of the extraction solvent.
-
Pool the supernatants and add an equal volume of saturated NaCl solution. Mix gently and allow the phases to separate.
-
Collect the upper hexane layer containing the carotenoids.
-
Wash the hexane layer twice with distilled water to remove residual ethanol and acetone.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35°C.
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., hexane or mobile phase) for HPLC analysis.
Extraction Workflow Diagram
Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Instrumentation:
-
HPLC system equipped with a C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Diode-array detector (DAD).
Mobile Phase:
-
A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient might be:
-
Solvent A: Methanol/Water (95:5, v/v)
-
Solvent B: MTBE
-
-
Gradient program: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute the non-polar carotenoids.
Procedure:
-
Equilibrate the C30 column with the initial mobile phase composition for at least 30 minutes.
-
Inject 20 µL of the redissolved extract.
-
Run the gradient elution program.
-
Monitor the elution profile using the DAD at the characteristic absorption maxima of this compound (around 348 nm).
-
Identify and quantify this compound by comparing its retention time and UV-Vis spectrum with those of an authentic standard.
Conclusion and Future Directions
This compound is a pivotal molecule in the intricate network of carotenoid biosynthesis and is emerging as a potential player in plant signaling pathways. While its chemical structure and role as a precursor are well-established, further research is needed to fully elucidate its specific biological functions, particularly the identity and mechanisms of its apocarotenoid signaling derivatives. The development of more sensitive and specific analytical methods will be crucial for accurately quantifying this compound and its metabolites in various biological matrices. A deeper understanding of this compound holds promise for applications in agriculture, nutrition, and the development of novel therapeutic agents.
References
The Unseen Architect: A Technical Guide to the Biological Functions of 15-cis-Phytofluene in Photosynthetic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
15-cis-Phytofluene, a colorless carotenoid, plays a foundational role in the survival and efficiency of photosynthetic bacteria. While often viewed as a mere intermediate in the biosynthesis of more complex, colored carotenoids, emerging research highlights its intrinsic biological functions. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, focusing on its contributions to photoprotection, antioxidant defense, and the modulation of membrane fluidity. By presenting quantitative data, detailed experimental protocols, and visual pathways, this document aims to equip researchers with the critical information needed to further investigate and harness the therapeutic and biotechnological potential of this pivotal molecule.
Core Biological Functions of this compound
This compound serves as a crucial precursor in the carotenoid biosynthesis pathway, ultimately leading to the production of a diverse array of carotenoids that are vital for the light-harvesting and photoprotective mechanisms of photosynthetic bacteria. Beyond this foundational role, this compound exhibits inherent biological activities that contribute to cellular resilience.
Photoprotection and Antioxidant Activity
Carotenoids are indispensable for protecting the photosynthetic apparatus from the damaging effects of excess light and oxygen. While downstream carotenoids with extensive conjugated double bond systems are potent quenchers of singlet oxygen, this compound itself participates in managing photooxidative stress.
Recent in vitro studies have begun to quantify the antioxidant properties of phytofluene (B1236011). It has been shown to quench singlet oxygen (¹O₂), a highly reactive and damaging species generated during photosynthesis. However, it is noteworthy that phytofluene can also act as a photosensitizer, generating singlet oxygen under UVA irradiation[1][2]. This dual role suggests a complex interplay in its photoprotective functions.
Table 1: Antioxidant Properties of Phytofluene (in vitro)
| Parameter | Value | Reference |
| Singlet Oxygen Quenching Rate Constant | (2.0 ± 0.5) x 10⁷ M⁻¹s⁻¹ | [1] |
| Quantum Yield of Singlet Oxygen Generation (ΦΔ) | 85 ± 5% | [1] |
Modulation of Membrane Fluidity
The lipid composition of bacterial membranes is critical for their function, and carotenoids are known to influence membrane fluidity and stability[3][4][5]. While specific quantitative data for the direct effect of this compound on the membranes of photosynthetic bacteria is limited, studies on other bacteria have demonstrated that the presence of carotenoids can increase membrane rigidity[4][5][6]. This modulation of membrane fluidity is crucial for adaptation to environmental stresses such as temperature fluctuations and for resistance to certain antimicrobial agents. It is plausible that this compound, as a lipophilic molecule, integrates into the cell membrane and contributes to its structural integrity.
Carotenoid Biosynthesis Pathway in Photosynthetic Bacteria
The synthesis of this compound is an early and critical step in the carotenoid biosynthesis pathway. In photosynthetic bacteria, this pathway is a key area of study for understanding and engineering the production of valuable carotenoids. The pathway begins with the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form 15-cis-phytoene (B30313), a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY). Subsequently, phytoene desaturase (CrtI in many bacteria) introduces double bonds to convert 15-cis-phytoene into downstream carotenoids[7].
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the extraction and quantification of this compound from photosynthetic bacteria. Specific parameters may need to be optimized depending on the bacterial species and instrumentation.
1. Sample Preparation and Extraction:
-
Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the pellet in a known volume of extraction solvent. A common solvent system is acetone:methanol (7:2, v/v).
-
Disrupt the cells to release the carotenoids. This can be achieved by sonication, bead beating, or enzymatic lysis. Perform all steps on ice and in dim light to prevent degradation and isomerization of carotenoids.
-
Centrifuge the mixture to pellet cell debris (e.g., 10,000 x g for 15 minutes at 4°C).
-
Collect the supernatant containing the carotenoid extract.
-
Repeat the extraction process on the pellet to ensure complete recovery.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., methyl tert-butyl ether or the initial mobile phase).
2. HPLC Analysis:
-
Column: A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers[8].
-
Mobile Phase: A gradient elution is typically used. A common system involves a mixture of methanol, methyl tert-butyl ether, and water. The exact gradient program should be optimized for the specific separation.
-
Detection: A photodiode array (PDA) or diode array detector (DAD) is used to monitor the absorbance spectrum of the eluting compounds. This compound has a characteristic absorption maximum around 348 nm[9].
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the bacterial extract can then be determined by comparing its peak area to the standard curve.
Measurement of Singlet Oxygen Quenching
This protocol describes a method for determining the singlet oxygen quenching rate constant of this compound in vitro using a chemical trapping method.
1. Reagents and Materials:
-
This compound standard
-
Singlet oxygen sensitizer (B1316253) (e.g., Rose Bengal, Methylene Blue)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF, or rubrene)[10]
-
Spectrophotometer or spectrofluorometer
-
Light source for exciting the sensitizer (with appropriate filters)
-
Suitable solvent (e.g., ethanol, chloroform)
2. Experimental Procedure:
-
Prepare a solution of the singlet oxygen sensitizer and the singlet oxygen trap in the chosen solvent.
-
Prepare a series of solutions containing a fixed concentration of the sensitizer and trap, and varying concentrations of this compound.
-
Irradiate the solutions with the light source to generate singlet oxygen.
-
Monitor the decrease in absorbance or fluorescence of the singlet oxygen trap over time. The rate of decrease is proportional to the concentration of singlet oxygen.
-
The quenching rate constant (kq) can be determined using Stern-Volmer analysis, where the rate of trap degradation in the absence of the quencher is compared to the rates in the presence of different concentrations of this compound.
Gene Regulation and Potential Signaling Roles
The biosynthesis of carotenoids, including this compound, is tightly regulated in response to environmental cues such as light intensity and stress conditions[2]. In many photosynthetic organisms, the expression of key enzymes in the pathway, such as phytoene synthase (PSY), is upregulated by light[6][11]. This ensures that the production of photoprotective carotenoids is synchronized with the onset of photosynthesis.
While direct evidence for this compound acting as a signaling molecule in photosynthetic bacteria is currently limited, the accumulation of carotenoid precursors has been shown to influence the expression of biosynthesis genes in some systems, suggesting a potential feedback regulation mechanism. Further research is needed to elucidate the specific signaling pathways that may be modulated by the cellular levels of this compound.
Future Directions and Conclusion
This compound is more than a passive intermediate in carotenoid biosynthesis. Its intrinsic antioxidant properties and likely role in modulating membrane fluidity underscore its importance for the fitness of photosynthetic bacteria. For researchers and drug development professionals, a deeper understanding of the biological functions of this molecule opens up new avenues for exploration. Future research should focus on:
-
Quantitative analysis of the direct impact of this compound on membrane properties in various photosynthetic bacteria.
-
Elucidation of signaling pathways that may be regulated by this compound or its immediate derivatives.
-
Exploitation of the biosynthetic pathway for the targeted production of this compound for potential applications in cosmetics, and as a dietary supplement.
This technical guide provides a solid foundation for these future endeavors, consolidating current knowledge and providing the necessary methodological frameworks to advance our understanding of this fascinating and functionally significant molecule.
References
- 1. Regulation of expression of photosynthesis genes in anoxygenic photosynthetic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carotenoids are used as regulators for membrane fluidity by Staphylococcus xylosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carotenoid-Related Alteration of Cell Membrane Fluidity Impacts Staphylococcus aureus Susceptibility to Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carotenoid-related alteration of cell membrane fluidity impacts Staphylococcus aureus susceptibility to host defense peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dialnet.unirioja.es [dialnet.unirioja.es]
- 11. pnas.org [pnas.org]
The Enzymatic Leap from Colorless to Colored: A Technical Guide to the Conversion of 15-cis-Phytoene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core enzymatic conversion of 15-cis-phytoene (B30313) to 15-cis-phytofluene, a critical step in the biosynthesis of carotenoids in plants and cyanobacteria. This process, catalyzed by the enzyme 15-cis-phytoene desaturase (PDS), marks the transition from a colorless precursor to the vibrant spectrum of carotenoid pigments essential for photosynthesis and as precursors to vital signaling molecules. Understanding this intricate biochemical reaction is paramount for advancements in agricultural biotechnology, nutritional science, and drug development, particularly in targeting this pathway for herbicide development or enhancing provitamin A content in crops.
The Core Reaction: Desaturation and Isomerization
The enzymatic conversion of 15-cis-phytoene is the first committed step in the poly-cis pathway of carotenoid biosynthesis.[1][2] The key enzyme, 15-cis-phytoene desaturase (PDS, EC 1.3.5.5), is a membrane-bound flavoprotein located in the plastids.[3] PDS catalyzes a multi-step reaction that involves both desaturation and isomerization.
The overall reaction catalyzed by PDS is the conversion of 15-cis-phytoene into 9,15,9'-tri-cis-ζ-carotene.[3][4][5] This process occurs via an intermediate, 9,15-di-cis-phytofluene.[4][5] The reaction introduces two new double bonds at positions C11-C12 and C11'-C12' of the phytoene (B131915) backbone and concurrently isomerizes the existing double bonds at C9-C10 and C9'-C10' from trans to cis.[3][4][5]
The electrons removed during the desaturation are transferred to a non-covalently bound FAD cofactor within the enzyme.[3] This reduced FAD is then reoxidized by plastoquinone, which in turn transfers the electrons to the plastid terminal oxidase (PTOX), ultimately leading to the reduction of oxygen to water.[3]
Quantitative Analysis of PDS Activity
The catalytic efficiency of 15-cis-phytoene desaturase is influenced by several factors, including pH, temperature, and substrate concentration. Optimal activity of PDS from Oryza sativa has been observed at a pH of 6.0 and a temperature of 37°C.[6]
Kinetic studies of PDS are compatible with an ordered ping-pong bi-bi kinetic mechanism.[5][6] In this model, the carotene substrate and the quinone electron acceptor successively occupy the same catalytic site.[6] A dynamic mathematical model has been developed to understand the reaction time courses, suggesting substrate channeling of the intermediate phytofluene (B1236011) between individual subunits of the homotetrameric enzyme complex.[5][6]
| Parameter | Value | Conditions | Reference |
| Optimal pH | 6.0 | 50 mM MES-KOH buffer | [6] |
| Optimal Temperature | 37°C | Standard assay conditions | [6] |
| Kinetic Mechanism | Ordered ping-pong bi-bi | Based on kinetic investigations and modeling | [5][6] |
| Rate Constant (k_p) | Varies with substrate concentration | Phytoene desaturation rate constant in a dynamic model | [7] |
| Rate Constant (k_pf) | Varies with substrate concentration | Phytofluene desaturation rate constant in a dynamic model | [7] |
| Rate Constant (k_rox) | Varies with substrate concentration | Plastoquinone reduction rate constant in a dynamic model | [7] |
Experimental Protocols
Recombinant Expression and Purification of 15-cis-Phytoene Desaturase
A common method for obtaining active PDS for in vitro studies involves the overexpression of the PDS gene in Escherichia coli. The recombinant protein, often with a polyhistidine tag, can then be purified using affinity chromatography.
Protocol Outline:
-
Gene Cloning: The coding sequence of the PDS gene (e.g., from Oryza sativa) is cloned into an appropriate expression vector (e.g., pET vector system).
-
Bacterial Culture: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to a specific optical density, and protein expression is induced (e.g., with IPTG).
-
Cell Lysis: Bacterial cells are harvested and lysed to release the cellular contents, including the recombinant PDS.
-
Purification: The His-tagged PDS is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).
-
Protein Quantification: The concentration of the purified PDS is determined using a standard protein assay (e.g., Bradford assay).
In Vitro Enzyme Assay for PDS Activity
The activity of purified PDS can be measured by monitoring the conversion of 15-cis-phytoene to its products. This assay is typically performed in a liposomal system to mimic the membrane environment where the enzyme and its lipophilic substrate are located.
Standard Assay Components:
-
Buffer: 50 mM MES-KOH, pH 6.0, containing 100 mM NaCl.[6]
-
Enzyme: Affinity-purified PDS-His6.[6]
-
Substrate: 15-cis-phytoene incorporated into liposomes (e.g., from soybean phosphatidylcholine).[5]
-
Electron Acceptor: Decylplastoquinone (DPQ).[6]
Reaction Procedure:
-
Liposome Preparation: 15-cis-phytoene is mixed with phosphatidylcholine in chloroform (B151607), dried under nitrogen, and resuspended in buffer to form liposomes by sonication.[5]
-
Reaction Mixture: The liposomes containing the substrate are mixed with the buffer, DPQ, and the purified PDS enzyme.
-
Incubation: The reaction is incubated at 37°C in the dark for a specific time (e.g., 10 minutes).[6]
-
Reaction Termination and Extraction: The reaction is stopped by adding a mixture of chloroform and methanol (B129727) (2:1, v/v). The carotenoids are extracted into the organic phase.[6]
HPLC Analysis of Reaction Products
The products of the PDS reaction are separated and quantified using High-Performance Liquid Chromatography (HPLC). A C30 stationary phase is particularly effective for separating carotenoid isomers.
HPLC System:
-
Column: C30 column (e.g., 150 x 3 mm i.d., 5 µm; YMC).[6]
-
Mobile Phase: A gradient of methanol/tert-butyl methyl ether (TBME) and methanol/TBME/water.[6]
-
Detection: Diode array detector to monitor the absorbance at the characteristic wavelengths of phytoene, phytofluene, and ζ-carotene.[6]
Visualizing the Pathway and Workflow
To better illustrate the biochemical and experimental processes, the following diagrams are provided.
Caption: Enzymatic conversion of 15-cis-phytoene by PDS.
Caption: The poly-cis carotenoid biosynthesis pathway in plants.
Caption: Experimental workflow for the in vitro PDS enzyme assay.
References
- 1. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 3. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Plant-type phytoene desaturase: Functional evaluation of structural implications | PLOS One [journals.plos.org]
- 6. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Regulation of 15-cis-Phytofluene Accumulation During Fruit Ripening
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Phytofluene, a colorless carotenoid, is a key intermediate in the biosynthesis of colored carotenoids like lycopene (B16060) and β-carotene in plants.[1] It is formed through the desaturation of phytoene (B131915) and exists in various isomeric forms, with 15-cis-phytofluene being a primary product in the plant pathway. The accumulation of this compound and its downstream products is a critical aspect of fruit ripening, contributing significantly to the fruit's final color, nutritional value, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the complex regulatory mechanisms governing this compound accumulation during the fruit ripening process, summarizing key quantitative data and detailing relevant experimental protocols.
The Carotenoid Biosynthesis Pathway: The Journey to and from this compound
The biosynthesis of carotenoids in plants is a plastid-localized process.[3] The pathway begins with the formation of the C40 molecule 15-cis-phytoene (B30313) from two molecules of geranylgeranyl diphosphate (B83284) (GGPP).[4][5] This initial step, catalyzed by phytoene synthase (PSY), is considered the primary rate-determining step in the entire pathway.[6]
The colorless 15-cis-phytoene is then converted into all-trans-lycopene through a series of desaturation and isomerization reactions.[7] The enzyme phytoene desaturase (PDS) introduces two double bonds into 15-cis-phytoene, first producing 9,15-di-cis-phytofluene (also referred to as 15,9'-dicis-phytofluene[7]) and subsequently 9,15,9′-tri-cis-ζ-carotene.[3][8][9] Therefore, this compound is a direct, albeit transient, intermediate in this conversion. This multi-step process is often referred to as the "poly-cis" pathway.[4][9]
Following its formation, a series of additional enzymes, including ζ-carotene isomerase (Z-ISO), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO), continue the conversion process to ultimately yield the red-colored all-trans-lycopene, which can then be cyclized to form α- and β-carotenes.[6][7][10]
Core Regulatory Mechanisms
The accumulation of this compound is not regulated in isolation but is a consequence of the overall flux through the carotenoid biosynthesis pathway. This flux is tightly controlled at multiple levels, including genetic, hormonal, and environmental signals, which converge to modulate the expression and activity of key biosynthetic enzymes.[2]
Genetic and Transcriptional Control
The expression of carotenoid biosynthetic genes is the primary level of regulation.[11] During fruit ripening, a coordinated transcriptional shift occurs, upregulating genes upstream of lycopene (like PSY and PDS) and downregulating genes downstream of lycopene (like LCYB and LCYE), leading to the accumulation of lycopene and its precursors, including phytofluene.[2][6]
-
Phytoene Synthase (PSY): As the enzyme for the first committed step, PSY is a major control point.[4][6] In tomato, different PSY isoforms are expressed in different tissues; PSY1 is the primary gene responsible for carotenoid accumulation during fruit ripening.[4][10] Its expression dramatically increases at the onset of ripening.[6]
-
Phytoene Desaturase (PDS): The activity of PDS directly governs the conversion of phytoene to phytofluene. Studies in apricot cultivars have shown that the expression levels of PaPDS are significantly correlated with β-carotene content, and a truncated, non-functional PaPDS protein results in a white-fleshed phenotype with decreased carotenoid levels.[12][13]
-
Transcription Factors (TFs): A complex network of transcription factors orchestrates the expression of these biosynthetic genes. In climacteric fruits like tomatoes, the MADS-box TF RIN (RIPENING INHIBITOR) acts as a master regulator. Other TFs, including those from the AP2/ERF, bHLH, MYB, and bZIP families, also play crucial roles in regulating carotenoid metabolism in response to developmental and environmental cues.[14][15][16]
References
- 1. mdpi.com [mdpi.com]
- 2. Fruit ripening: dynamics and integrated analysis of carotenoids and anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Integrative Analysis of Metabolome and Transcriptome of Carotenoid Biosynthesis Reveals the Mechanism of Fruit Color Change in Tomato (Solanum lycopersicum) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carotenoid Biosynthesis in Arabidopsis: A Colorful Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perturbations in the Carotenoid Biosynthesis Pathway in Tomato Fruit Reactivate the Leaf-Specific Phytoene Synthase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 15-cis-Phytoene Desaturase and 15-cis-Phytoene Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 15- cis-Phytoene Desaturase and 15- cis-Phytoene Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of Transcription Factors and Regulatory Proteins in the Regulation of Carotenoid Accumulation in Plants and Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ethylene Control of Fruit Ripening: Revisiting the Complex Network of Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Subcellular Localization of 15-cis-Phytofluene in Plant Plastids: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
15-cis-phytofluene is a colorless C40 carotenoid that serves as a crucial intermediate in the biosynthesis of colored carotenoids within plant plastids.[1][2] Its lipophilic nature and position in the biosynthetic pathway dictate its localization within the complex sub-plastidial architecture. This technical guide provides a comprehensive overview of the current understanding of this compound's localization, detailing the biosynthetic context, the location of associated enzymes, and methodologies for its experimental determination. While direct quantitative data for this compound distribution is limited in published literature, this guide synthesizes available information to present a cogent model of its sub-plastidial arrangement and provides detailed protocols for its empirical investigation.
Introduction: The Carotenoid Biosynthesis Pathway
Carotenoid biosynthesis in plants is a plastid-localized process, occurring in both photosynthetic chloroplasts and non-photosynthetic chromoplasts.[3][4] The pathway begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form 15-cis-phytoene, the first committed step in carotenogenesis.[5] This reaction is catalyzed by phytoene (B131915) synthase (PSY). Subsequently, a series of desaturation and isomerization reactions convert the colorless phytoene into the red-colored lycopene.
This compound is the direct product of the first desaturation step of 15-cis-phytoene, a reaction catalyzed by the enzyme phytoene desaturase (PDS).[5][6] PDS introduces a double bond, forming the five-conjugated double bond system of 15,9'-di-cis-phytofluene.[6] The pathway enzymes are nuclear-encoded and imported into the plastid, where they are thought to form multi-enzyme complexes, or "metabolons," to facilitate efficient substrate channeling.[7]
References
- 1. Frontiers | Carotenoid metabolism: New insights and synthetic approaches [frontiersin.org]
- 2. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carotenoid Metabolism in Plants: The Role of Plastids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic analysis of chromoplasts from six crop species reveals insights into chromoplast function and development - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 15-cis-Phytofluene in Carotenoid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of 15-cis-phytofluene as a critical intermediate in the biosynthesis of carotenoids. Carotenoids are a diverse class of isoprenoid pigments essential for photosynthesis, photoprotection, and as precursors to vital signaling molecules, including abscisic acid and strigolactones. Understanding the enzymatic conversion of this compound is paramount for the metabolic engineering of carotenoid production in both plants and microorganisms, with significant implications for agriculture, nutrition, and pharmaceuticals. This document details the enzymatic steps involved, presents quantitative data on carotenoid production, outlines comprehensive experimental protocols for the study of these pathways, and provides visual representations of the key processes.
Introduction
The carotenoid biosynthesis pathway is a complex network of enzymatic reactions that convert the basic C5 isoprene (B109036) units into a vast array of C40 tetraterpenoids. The initial C40 carotenoid, 15-cis-phytoene (B30313), undergoes a series of desaturation and isomerization reactions to form the colorful and functionally diverse carotenoids. This compound emerges as the first colored carotenoid precursor in this pathway, marking a crucial transition point. This guide focuses on the enzymatic conversion of this compound and its significance in the overall flux of the carotenoid biosynthetic pathway.
The Carotenoid Biosynthesis Pathway: The Central Role of this compound
The conversion of 15-cis-phytoene to downstream carotenoids is primarily orchestrated by a series of desaturases and isomerases. In plants and cyanobacteria, this process follows a "poly-cis" pathway.
2.1. Phytoene (B131915) Desaturase (PDS): The Gateway to Colored Carotenoids
The enzyme phytoene desaturase (PDS), a flavoprotein, catalyzes the introduction of two double bonds into 15-cis-phytoene. This two-step reaction proceeds via the intermediate 15,9'-dicis-phytofluene (also referred to as 9,15-di-cis-phytofluene) to produce 9,15,9'-tricis-ζ-carotene.[1][2] The formation of this compound is the first of these two desaturation steps.[1][2]
The reaction catalyzed by PDS is as follows:
-
15-cis-Phytoene + FAD → 15,9'-dicis-Phytofluene + FADH₂
-
15,9'-dicis-Phytofluene + FAD → 9,15,9'-tricis-ζ-Carotene + FADH₂
The reduced FAD cofactor is reoxidized by plastoquinone (B1678516) in plants and cyanobacteria.[3]
2.2. Downstream Conversions: From ζ-Carotene Onward
Following the formation of 9,15,9'-tricis-ζ-carotene, the pathway continues with the action of two key enzymes:
-
ζ-Carotene Isomerase (Z-ISO): This enzyme catalyzes the isomerization of the 15-cis double bond of 9,15,9'-tricis-ζ-carotene to a trans configuration, yielding 9,9'-dicis-ζ-carotene. This step is crucial as ζ-carotene desaturase (ZDS) specifically requires the trans configuration at this position.
-
ζ-Carotene Desaturase (ZDS): ZDS introduces two further double bonds into 9,9'-dicis-ζ-carotene, leading to the formation of neurosporene (B1235373) and ultimately lycopene (B16060).
From all-trans-lycopene, the pathway branches to produce a wide array of cyclic carotenoids, such as β-carotene, α-carotene, and their oxygenated derivatives (xanthophylls).
Quantitative Data
The efficiency of carotenoid biosynthesis is influenced by various factors, including enzyme kinetics, substrate availability, and the host organism. The following tables summarize key quantitative data related to the enzymes and products of the carotenoid pathway.
Table 1: Kinetic Parameters of Phytoene Desaturase (PDS)
| Enzyme Source | Substrate | Km | Vmax | kcat | Reference |
| Oryza sativa (recombinant) | 15-cis-Phytoene | 40 µM | Not Reported | Not Reported | [2] |
| Oryza sativa (recombinant) | 9,15-di-cis-Phytofluene | Not Reported | Not Reported | Not Reported | [2] |
Table 2: Carotenoid Content in Plant Tissues
| Plant | Tissue | Phytoene (µg/g FW) | Phytofluene (µg/g FW) | Lycopene (µg/g FW) | β-Carotene (µg/g FW) | Reference |
| Tomato | Fruit | 1.8 - 9.6 | 1.1 - 5.5 | 23 - 291 | 2.1 - 4.2 | [4] |
| Carrot | Root | 73 | 17 | - | 31.5 - 82.8 | [5] |
| Spinach | Leaf | Not Reported | Not Reported | Not Reported | 29.7 - 39.7 | [6] |
| Papaya | Fruit | Not Reported | Not Reported | Not Reported | 1.85 | [6] |
Table 3: Carotenoid Production in Engineered Escherichia coli
| Strain | Key Genes Expressed | Product | Titer (mg/L) | Yield (mg/g DCW) | Reference |
| LYC010 | crtE, crtB, crtI, idi, dxs | Lycopene | 3520 | 50.6 | [7] |
| CAR025 | MVA pathway, crtE, crtB, crtI, crtY | β-Carotene | - | 44.8 | [8] |
| DV01 | MVA pathway, crtE, crtB, crtI, crtY, crtZ, ZEP | Violaxanthin (B192666) | - | 0.42 | [9] |
| DL01 | MVA pathway, crtE, crtB, crtI | Lycopene | - | 79.43 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound and the carotenoid biosynthesis pathway.
4.1. Heterologous Expression of Phytoene Desaturase (PDS) in E. coli
This protocol describes the expression of a plant PDS gene in E. coli for subsequent purification and in vitro assays.
-
Gene Cloning: The coding sequence of the PDS gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series) containing a suitable tag (e.g., His-tag) for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking.
-
Induction: The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
Cell Harvesting: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
4.2. In Vitro Assay of Phytoene Desaturase (PDS)
This assay measures the activity of purified PDS in a liposome-based system, which mimics the natural membrane environment of the enzyme.
-
Substrate and Liposome Preparation:
-
15-cis-phytoene is typically produced and purified from an engineered E. coli strain.
-
Liposomes are prepared by dissolving phosphatidylcholine in chloroform, adding the 15-cis-phytoene substrate, and then evaporating the solvent under a stream of nitrogen to form a thin lipid film.
-
The lipid film is hydrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl) and sonicated to form unilamellar vesicles.[1]
-
-
Enzyme Reaction:
-
The reaction mixture contains the PDS enzyme, the phytoene-containing liposomes, and an electron acceptor such as decyl-plastoquinone.
-
The reaction is initiated by adding the enzyme and incubated at 30°C in the dark for a specific time (e.g., 30-60 minutes).
-
-
Extraction and Analysis:
-
The reaction is stopped by the addition of an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v).
-
The organic phase containing the carotenoids is separated by centrifugation, dried under nitrogen, and redissolved in a suitable solvent for HPLC or LC-MS analysis.
-
4.3. Carotenoid Extraction from Plant Tissues
This protocol describes a general method for extracting carotenoids from plant material.
-
Sample Preparation: Fresh plant tissue is frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a tissue homogenizer.
-
Extraction: The powdered tissue is extracted with a cold organic solvent mixture, such as acetone:methanol (7:2 v/v) or hexane (B92381):acetone:ethanol (2:1:1 v/v/v). The extraction is typically performed on ice and in the dark to prevent degradation and isomerization of the carotenoids.
-
Phase Separation: Water and a non-polar solvent (e.g., hexane or diethyl ether) are added to the extract to achieve phase separation. The upper organic phase, containing the carotenoids, is collected.
-
Washing and Drying: The organic phase is washed with water to remove any remaining polar compounds and then dried over anhydrous sodium sulfate.
-
Concentration: The solvent is evaporated under a stream of nitrogen, and the carotenoid extract is redissolved in a known volume of a suitable solvent for analysis.
4.4. HPLC and LC-MS Analysis of Carotenoids
High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is the standard method for separating and quantifying carotenoids. Liquid Chromatography-Mass Spectrometry (LC-MS) provides additional structural information.
-
Column: A C30 reverse-phase column is highly recommended for the separation of carotenoid isomers.
-
Mobile Phase: A gradient of solvents is typically used, for example, a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.
-
Detection:
-
HPLC-PDA: Carotenoids are detected by their characteristic absorption spectra. Phytofluene has absorption maxima around 331, 348, and 367 nm.
-
LC-MS: Mass spectrometry allows for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Visualizations
5.1. Carotenoid Biosynthesis Pathway
Caption: The "poly-cis" carotenoid biosynthesis pathway in plants.
5.2. Experimental Workflow for Carotenoid Analysis
References
- 1. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant-type phytoene desaturase: Functional evaluation of structural implications | PLOS One [journals.plos.org]
- 3. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Assessment of Food Sources and the Intake of the Colourless Carotenoids Phytoene and Phytofluene in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Production of lycopene by metabolically-engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Enhancing β-Carotene Production in Escherichia coli by Perturbing Central Carbon Metabolism and Improving the NADPH Supply [frontiersin.org]
- 9. Metabolic engineering of Escherichia coli for high-level production of violaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Commercial Standards and Analytical Protocols for 15-cis-Phytofluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the commercial standards and analytical chemistry of 15-cis-phytofluene, a colorless carotenoid intermediate with significant roles in plant biology and potential applications in health and wellness. This document outlines the availability of commercial standards, detailed protocols for quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and an overview of its involvement in cellular signaling pathways.
Commercial Standards for this compound
While a certified analytical standard specifically for this compound can be challenging to source directly, high-purity standards of its direct precursor, 15-cis-phytoene, and isomeric mixtures of phytofluene (B1236011) are commercially available. These can serve as excellent reference materials for identification and quantification.
Available Commercial Standards:
| Compound | Supplier | Purity | Notes |
| 15-cis-Phytoene | Extrasynthese | ≥97% (HPLC)[1] | Direct precursor to this compound. Useful for pathway analysis and as a starting material for enzymatic synthesis. |
| (E/Z)-Phytofluene | Amerigo Scientific | ≥95% (HPLC)[2] | A mixture of phytofluene isomers, including this compound. Can be used for qualitative identification and as a source for isolating the 15-cis isomer. |
Note on Standard Preparation and Storage:
This compound and related carotenoids are susceptible to degradation by light, heat, and oxidation.
-
Storage: Store standards at -20°C or lower in the dark, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Handling: Prepare solutions in amber glassware or under yellow light to minimize photo-isomerization and degradation. Use solvents containing antioxidants like butylated hydroxytoluene (BHT) at concentrations of 0.01-0.1%.
-
Stability: Standard solutions should be prepared fresh for each analysis. If short-term storage is necessary, keep solutions at -20°C in tightly sealed vials.
Analytical Chemistry Protocols
The following protocols are designed for the quantitative analysis of this compound in various matrices, particularly plant tissues.
Sample Extraction
This protocol is a general guideline for extracting carotenoids from plant tissues. Optimization may be required depending on the specific matrix.
Experimental Workflow for Sample Extraction:
Quantitative Analysis by HPLC-DAD
This method is suitable for the quantification of this compound using a Diode Array Detector (DAD) for spectral confirmation.
Instrumentation and Parameters:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | YMC Carotenoid C30, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Methanol : Acetonitrile : Water (84:14:4, v/v/v) with 0.1% BHT[3] |
| Mobile Phase B | Dichloromethane[3] |
| Gradient | 0-4 min, 10% B; 4-12 min, 18% B; 12-17 min, 21% B; 17-25 min, 30% B; 25-40 min, 60% B; 40-45 min, return to initial conditions[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25°C[3] |
| Injection Volume | 20 µL |
| Detection Wavelength | 348 nm for phytofluene, with spectral scanning from 250-550 nm for peak purity and identification[4] |
Quantification:
Quantification is achieved by creating a calibration curve using a purified this compound standard or the (E/Z)-phytofluene mixture with a known percentage of the 15-cis isomer. The concentration in the sample is determined by comparing the peak area to the calibration curve.
Quantitative Analysis by LC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.
Instrumentation and Parameters:
| Parameter | Specification |
| LC System | Shimadzu Nexera X2 or equivalent |
| MS System | Sciex 6500+ QTrap or equivalent |
| Column | YMC Carotenoid C30, 3 µm, 2.0 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | To be optimized for specific instrument and isomer separation. A typical starting point would be a linear gradient from 80% B to 100% B over 15 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive mode |
| MRM Transitions | Precursor Ion (Q1): m/z 543.5; Product Ion (Q3): To be determined by infusion of a standard. Common fragments for carotenoids involve losses of toluene (B28343) (92 Da) and xylene (106 Da). |
Quantification:
Quantification is performed using a stable isotope-labeled internal standard if available, or by external calibration with a purified this compound standard. The peak area ratio of the analyte to the internal standard is used to construct the calibration curve.
Signaling Pathways Involving this compound
This compound is a key intermediate in the carotenoid biosynthesis pathway.[4] Beyond its role as a precursor to colored carotenoids, there is emerging evidence for the involvement of early carotenoid pathway intermediates, including phytoene (B131915) and phytofluene, in plant signaling, particularly in response to stress.
Carotenoid Biosynthesis Pathway:
Retrograde Signaling in Plant Stress Response:
Plastids, where carotenoid biosynthesis occurs, can communicate their developmental and metabolic state to the nucleus through a process called retrograde signaling. There is evidence that perturbations in the early steps of the carotenoid pathway, affecting the levels of phytoene and phytofluene, can trigger retrograde signals that modulate gene expression in the nucleus, influencing plant development and stress responses.[5][6]
In this proposed pathway, abiotic stress can inhibit Phytoene Desaturase (PDS), leading to an accumulation of phytoene and altered levels of phytofluene. This change in the pool of early carotenoid intermediates is thought to generate a retrograde signal that travels to the nucleus to alter gene expression, ultimately leading to physiological adjustments that enhance stress tolerance. The exact chemical nature of this phytofluene-derived signal is an active area of research.
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. A Routine Method for the Extraction and HPLC-DAD Profiling of Major Plant and Food Carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved high performance liquid chromatography-diode array detection-mass spectrometry method for determination of carotenoids and their precursors phytoene and phytofluene in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carotenoid DB: CA00057 [carotenoiddb.jp]
- 5. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of carotenoids as a source of retrograde signals that impact plant development and stress responses. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Metabolic Engineering of Yeast to Produce 15-cis-Phytofluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-cis-Phytofluene is a colorless carotenoid with significant potential in the pharmaceutical and cosmetic industries due to its antioxidant properties and its ability to protect against UV-induced damage. Metabolic engineering of yeast, particularly Saccharomyces cerevisiae, offers a promising platform for the sustainable production of this high-value compound. This document provides detailed application notes and protocols for the genetic modification of yeast to facilitate the accumulation of this compound. The strategies outlined are based on established principles of carotenoid biosynthesis and metabolic engineering in yeast.
Principle
The production of this compound in a non-carotenogenic yeast like S. cerevisiae requires the introduction of a heterologous biosynthetic pathway. The core of this pathway involves two key enzymes:
-
Phytoene (B131915) Synthase (CrtB or PSY1): This enzyme catalyzes the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP), an endogenous yeast metabolite, to form 15-cis-phytoene.
-
Phytoene Desaturase (CrtI or PDS): This enzyme introduces double bonds into the phytoene molecule. The specific properties of this enzyme are critical for the accumulation of phytofluene (B1236011).
In many bacteria and fungi, a single enzyme, CrtI, catalyzes the conversion of phytoene to lycopene (B16060) through a series of desaturation steps, with phytofluene being an intermediate.[1][2] By carefully selecting or engineering the phytoene desaturase, it is possible to create a metabolic bottleneck at the phytofluene stage, leading to its accumulation. Plant-type phytoene desaturases (PDS) follow a different reaction pathway and may also be engineered for this purpose.[3]
This application note focuses on a strategy to co-express a phytoene synthase with a phytoene desaturase that has a lower efficiency for converting phytofluene to ζ-carotene, thereby causing phytofluene to accumulate.
Signaling Pathway and Metabolic Engineering Strategy
The metabolic engineering strategy involves diverting the native yeast mevalonate (B85504) pathway towards the production of this compound. The key steps are:
-
Enhancement of Precursor Supply: Overexpression of key enzymes in the mevalonate pathway, such as a truncated HMG-CoA reductase (tHMG1), can increase the pool of the precursor GGPP.
-
Heterologous Expression of Carotenoid Genes: Introduction of genes encoding phytoene synthase (crtB) and a selected phytoene desaturase (crtI) will establish the pathway to phytofluene.
-
Selection of an Appropriate Phytoene Desaturase: The choice of crtI is critical. A CrtI enzyme with a known lower processivity or specific mutations can be used to favor the accumulation of phytofluene.
Below is a diagram illustrating the engineered metabolic pathway in S. cerevisiae.
Caption: Engineered metabolic pathway for this compound production in yeast.
Experimental Workflow
The overall workflow for developing a this compound producing yeast strain is depicted below.
Caption: Experimental workflow for this compound production in yeast.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an experiment comparing different engineered yeast strains for this compound production.
| Strain ID | Genotype | Phytoene (mg/g DCW) | This compound (mg/g DCW) | Other Carotenoids (mg/g DCW) |
| Control | Wild Type | 0 | 0 | 0 |
| YS-01 | crtB | 2.5 ± 0.3 | 0 | 0 |
| YS-02 | crtB, crtI (wild type) | 0.2 ± 0.05 | 1.8 ± 0.2 | 3.5 ± 0.4 (mainly lycopene) |
| YS-03 | crtB, crtI (mutant) | 0.5 ± 0.1 | 4.2 ± 0.5 | 0.8 ± 0.1 |
| YS-04 | crtB, crtI (mutant), tHMG1 | 0.6 ± 0.1 | 6.8 ± 0.7 | 1.2 ± 0.2 |
DCW: Dry Cell Weight. Data are presented as mean ± standard deviation from triplicate experiments.
Experimental Protocols
Protocol 1: Plasmid Construction for Yeast Expression
-
Gene Selection and Synthesis: Select genes for phytoene synthase (crtB, e.g., from Pantoea agglomerans) and phytoene desaturase (crtI, e.g., from Blakeslea trispora).[4] Codon-optimize the gene sequences for expression in S. cerevisiae. Synthesize the genes commercially.
-
Vector Selection: Choose a suitable yeast expression vector, such as a pESC-URA plasmid, which allows for the expression of multiple genes under the control of galactose-inducible promoters (e.g., GAL1, GAL10).
-
Cloning: a. Amplify the synthesized crtB and crtI genes using PCR with primers that add appropriate restriction sites. b. Digest the yeast expression vector and the PCR products with the corresponding restriction enzymes. c. Ligate the digested genes into the vector using T4 DNA ligase. d. Transform the ligation product into competent E. coli DH5α cells for plasmid amplification. e. Select transformed E. coli on LB agar (B569324) plates containing ampicillin. f. Isolate the plasmid DNA from selected colonies and verify the correct insertion by restriction digestion and Sanger sequencing.
Protocol 2: Yeast Transformation and Selection
-
Yeast Strain: Use a suitable S. cerevisiae strain, such as CEN.PK2-1C, which has auxotrophic markers for selection (e.g., ura3).
-
Transformation (Lithium Acetate/PEG Method): a. Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking. b. Dilute the overnight culture into 50 mL of fresh YPD and grow to an OD600 of 0.4-0.6. c. Harvest the cells by centrifugation, wash with sterile water, and then with a solution of 100 mM lithium acetate. d. Resuspend the cells in a transformation mix containing the expression plasmid (0.1-1.0 µg), single-stranded carrier DNA, and a solution of 50% PEG, 100 mM LiAc, 10 mM Tris-HCl, and 1 mM EDTA. e. Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-25 minutes. f. Pellet the cells, remove the transformation mix, and resuspend in sterile water.
-
Selection: a. Plate the transformed cells onto selective synthetic complete (SC) medium lacking the appropriate nutrient (e.g., uracil (B121893) for a pESC-URA plasmid). b. Incubate the plates at 30°C for 2-4 days until colonies appear. c. Confirm the presence of the integrated genes in the yeast transformants by colony PCR.
Protocol 3: Cultivation and Carotenoid Production
-
Pre-culture: Inoculate a single colony of the engineered yeast strain into 5 mL of selective SC medium with 2% glucose and grow overnight at 30°C.
-
Main Culture: a. Inoculate 50 mL of SC medium containing 2% galactose and 1% raffinose (B1225341) (to induce gene expression from GAL promoters) with the pre-culture to an initial OD600 of 0.1. b. Incubate at 30°C with shaking at 200-250 rpm for 72-96 hours. c. Monitor cell growth by measuring OD600.
Protocol 4: Carotenoid Extraction and Analysis
-
Cell Harvesting: Harvest 10-20 OD600 units of yeast cells by centrifugation.
-
Cell Lysis: a. Wash the cell pellet with distilled water. b. Resuspend the pellet in a suitable volume of acetone (B3395972). c. Add an equal volume of acid-washed glass beads. d. Disrupt the cells by vigorous vortexing for 5-10 minutes.
-
Extraction: a. Centrifuge the mixture to pellet the cell debris and glass beads. b. Transfer the acetone supernatant, which contains the carotenoids, to a new tube. c. Repeat the extraction with fresh acetone until the cell debris is colorless. d. Pool the acetone extracts.
-
Quantification by HPLC: a. Evaporate the acetone extract to dryness under a stream of nitrogen. b. Resuspend the carotenoid extract in a known volume of a suitable solvent (e.g., methyl tert-butyl ether or a mixture of acetonitrile, methanol, and dichloromethane). c. Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a C30 reverse-phase column. d. Use a photodiode array (PDA) detector to monitor the absorbance at the characteristic wavelengths for phytofluene (around 348 nm). e. Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified this compound standard.
Conclusion
The metabolic engineering of Saccharomyces cerevisiae provides a versatile and scalable platform for the production of this compound. By leveraging the principles of synthetic biology and optimizing fermentation conditions, it is feasible to develop high-yielding yeast strains for the commercial production of this valuable carotenoid. The protocols and strategies outlined in this document provide a comprehensive guide for researchers and scientists to embark on the development of such strains. Further optimization, including the screening of different phytoene desaturase variants and the fine-tuning of gene expression levels, can lead to significant improvements in phytofluene titers.
References
- 1. Phytoene desaturase (lycopene-forming) - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 4. Lycopene overproduction in Saccharomyces cerevisiae through combining pathway engineering with host engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Deuterium-Labeled 15-cis-Phytofluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-cis-Phytofluene is a colorless carotenoid that serves as a crucial intermediate in the biosynthesis of colored carotenoids in plants and microorganisms.[1] As a C40 isoprenoid, its unique structure with a conjugated system of double bonds imparts significant antioxidant properties. The use of stable isotope-labeled compounds, such as deuterium-labeled this compound, is invaluable in metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry.[2] Deuteration can alter the metabolic profile of a compound, potentially increasing its half-life and therapeutic efficacy.[3][4]
This document provides a detailed methodology for the synthesis of deuterium-labeled this compound utilizing a biosynthetic approach through metabolic labeling of the microalga Scenedesmus obliquus. This method leverages the natural carotenoid production pathway of the organism while incorporating deuterium (B1214612) from a heavy water (D₂O) enriched culture medium.
Signaling Pathway: Carotenoid Biosynthesis
The synthesis of this compound is an integral part of the carotenoid biosynthesis pathway, which begins with the condensation of two geranylgeranyl diphosphate (B83284) (GGPP) molecules.
Caption: Carotenoid biosynthesis pathway leading to this compound.
Experimental Workflow for Synthesis
The overall workflow for the production of deuterium-labeled this compound involves the cultivation of Scenedesmus obliquus in a D₂O-enriched medium, followed by harvesting, cell disruption, extraction, and purification.
Caption: Workflow for biosynthetic production of deuterated this compound.
Quantitative Data Summary
The following tables summarize expected yields and labeling efficiency based on literature data for similar carotenoids produced in microalgae.
Table 1: Biomass and Carotenoid Production
| Parameter | Expected Value | Reference Organism/Condition |
|---|---|---|
| Biomass Productivity | ~1.7 g/L | Scenedesmus obliquus under optimal light and aeration[5] |
| Total Carotenoid Yield | 8-11 mg/g of dry biomass | Scenedesmus obliquus[5][6] |
| Phytoene/Phytofluene Yield | Up to 203.91 mg/L (Phytoene) | Blakeslea trispora (mutated strain)[7] |
Table 2: Deuterium Incorporation
| Parameter | Expected Value | Method | Reference Compound |
|---|---|---|---|
| Deuterium Incorporation | 60-65% | Metabolic labeling in 99.4% D₂O | β-carotene in Spirulina platensis[2] |
| Higher Incorporation | Up to 100% | With prevention of atmospheric moisture exchange | β-carotene in Spirulina platensis[2] |
Experimental Protocols
Protocol 1: Cultivation and Deuterium Labeling of Scenedesmus obliquus
1.1. Materials:
-
Scenedesmus obliquus starter culture
-
Modified Bold's Basal Medium (BBM) components
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sterile culture flasks or photobioreactor
-
Light source (150 µmol photons/m²/s)[5]
-
Aeration system (3 L/min)[5]
1.2. Procedure:
-
Prepare modified BBM using H₂O. Inoculate with Scenedesmus obliquus and grow until a stable culture is established.
-
Gradually adapt the culture to D₂O by sequentially transferring aliquots to fresh BBM with increasing concentrations of D₂O (e.g., 25%, 50%, 75%, and finally 99.9%). This allows the organism to adapt to the kinetic isotope effect of deuterium.
-
For large-scale production, inoculate a photobioreactor containing BBM prepared with 99.9% D₂O.
-
Cultivate the microalgae at 25°C under a constant light intensity of 150 µmol photons/m²/s and an aeration rate of 3 L/min to stimulate carotenoid biosynthesis.[5]
-
To maximize deuterium incorporation, minimize exchange with atmospheric moisture by using a closed or semi-closed photobioreactor system.[2]
-
Monitor cell growth by measuring optical density at 680 nm. Harvest the culture during the late exponential growth phase (typically 10-14 days).
Protocol 2: Extraction of Carotenoids
2.1. Materials:
-
Harvested Scenedesmus obliquus biomass
-
Phosphate buffered saline (PBS)
-
Acetone (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Centrifuge
-
Ultrasonicator or high-speed homogenizer
-
Rotary evaporator
2.2. Procedure:
-
Harvest the algal biomass by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet with PBS to remove residual media.
-
Resuspend the pellet in a minimal amount of PBS.
-
Disrupt the cells to release intracellular components. This can be achieved by ultrasonication on ice or high-speed homogenization.[8]
-
Add a 2:1 mixture of acetone:methanol to the disrupted cell suspension to precipitate proteins and extract lipids and pigments.
-
Vortex the mixture thoroughly and then centrifuge at 10,000 x g for 15 minutes to pellet cell debris.
-
Carefully collect the supernatant containing the carotenoids.
-
Repeat the extraction process on the pellet until it is colorless.
-
Pool the supernatants and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C.
Protocol 3: Purification of this compound
3.1. Materials:
-
Concentrated carotenoid extract
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C30 carotenoid column (e.g., 10 x 250 mm, 5 µm)[5]
-
Mobile phase solvents (e.g., methanol, methyl-tert-butyl ether)
-
Fraction collector
-
UV/Vis spectrophotometer
3.2. Procedure:
-
Redissolve the dried carotenoid extract in a small volume of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Perform preparative HPLC using a C30 column, which is specifically designed for separating carotenoid isomers.
-
Use a gradient elution method with a mobile phase consisting of methanol and methyl-tert-butyl ether. The exact gradient should be optimized based on the specific HPLC system and column.
-
Monitor the elution profile using a photodiode array (PDA) detector. This compound can be identified by its characteristic absorption spectrum with a maximum at approximately 348 nm.[9]
-
Collect the fractions corresponding to the this compound peak.
-
Pool the collected fractions and evaporate the solvent.
-
Confirm the purity and identity of the final product using analytical HPLC, LC-MS/MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the extent of deuterium incorporation.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Induction of lutein production in Scenedesmus obliquus under different culture conditions prior to its semipreparative isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Analysis of Lutein and Loroxanthin in Scenedesmus obliquus: From Quantification to Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncovering the Hidden Potential of Phytoene Production by the Fungus Blakeslea trispora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 15-cis-Phytofluene in Skin Photoprotection
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-cis-Phytofluene is a colorless carotenoid naturally found in various fruits and vegetables, most notably tomatoes.[1][2] As a precursor in the biosynthetic pathway of other carotenoids, it possesses a unique chromophore structure that allows it to absorb light in the ultraviolet (UVA) range, unlike colored carotenoids which absorb in the visible spectrum.[3][4][5] This property, combined with its potent antioxidant and anti-inflammatory activities, makes this compound a compound of significant interest for skin photoprotection.[6][7][8] It is readily bioavailable and has been shown to accumulate in the skin, where it can offer protection against UV-induced damage from within.[6][9][10] These application notes provide a summary of the mechanisms, quantitative data, and experimental protocols relevant to the study of this compound for skin photoprotection.
Mechanisms of Action
This compound exerts its photoprotective effects through a multi-faceted approach, targeting key pathways involved in UV-induced skin damage.
-
Direct UV Absorption: Phytofluene (B1236011) absorbs light maximally in the UVA range (λmax ~348nm and 366nm).[4] Its precursor, phytoene (B131915), which is often present alongside it in natural extracts, absorbs in the UVB range (λmax ~287nm).[4][11] This allows for broad-spectrum UV absorption, providing a first line of defense against photodamage.[9]
-
Antioxidant Activity: UV radiation generates reactive oxygen species (ROS) in the skin, leading to oxidative stress, which damages cellular components like DNA, proteins, and lipids.[12] Phytofluene is an effective antioxidant that can neutralize these free radicals, thereby mitigating oxidative damage.[1][6][13]
-
Anti-inflammatory Effects: UV exposure triggers an inflammatory cascade in the skin, resulting in erythema (redness) and other inflammatory responses. Phytofluene has demonstrated anti-inflammatory properties that can help calm the skin and reduce the appearance of inflammation following UV exposure.[2][6][8]
-
DNA and Collagen Protection: Phytofluene helps protect cellular DNA from UV and free radical damage.[6] Furthermore, it can inhibit the activity of Matrix Metalloproteinases (MMPs), such as MMP-9, which are enzymes that degrade collagen and are upregulated by UV exposure.[3][6][14] By preventing collagen degradation, phytofluene helps to maintain the structural integrity of the skin and prevent photoaging.[6]
Caption: Signaling pathway of UV damage and this compound's intervention points.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on phytofluene and phytoene-rich extracts.
Table 1: In Vivo (Human Clinical) Studies
| Parameter | Treatment | Duration | Result | Reference |
|---|---|---|---|---|
| Minimal Erythema Dose (MED) | Oral supplement with 5 mg/day of phytoene & phytofluene | 12 weeks | 20% increase in MED | [9] |
| Skin Lightening | Oral supplement with 5 mg/day of phytoene & phytofluene | 12 weeks | Lightening effect observed in up to 82% of volunteers | [3] |
| UVA Protection (MPPD¹) | Oral mixed carotenoid supplement | 12 weeks | Significant increase in UVA-induced MPPD | [15] |
¹Minimal Persistent Pigmentation Dose
Table 2: In Vitro & Ex Vivo Studies
| Study Type | Model | Treatment Concentration | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| In Vitro | Cancer Cell Line | 10 µmol/L Phytofluene | Cell Growth Inhibition | Cell density reduced to 22.6% of control | [11] |
| In Vitro | Neutrophils | Golden Tomato Extract (high in phytofluene) | MMP-9 Inhibition | Synergistic inhibition of MMP-9 activity | [14] |
| Topical | Human Volunteers | Tomato fruit extract in squalane (B1681988) (~0.75 mg/mL phytoene/phytofluene) | Safety Assessment | No adverse skin reactions observed in HRIPT¹ | [8] |
| Ex Vivo | Human Skin | UV Exposure (2 hours) | Antioxidant Capacity | ~30% decrease in intrinsic antioxidant capacity | [16] |
¹Human Repeat Insult Patch Test
Experimental Protocols
Detailed protocols are provided for assessing the photoprotective effects of this compound across different experimental models.
Protocol 1: In Vitro Assessment of Photoprotective Efficacy in Human Keratinocytes
This protocol outlines a method to evaluate the ability of this compound to protect human skin cells from UV-induced damage.
Caption: Workflow for in vitro evaluation of this compound's photoprotective effects.
Methodology:
-
Cell Culture:
-
Culture human keratinocytes (e.g., HaCaT cell line) or primary human epidermal keratinocytes in appropriate media until they reach approximately 80% confluency.[17]
-
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., THF or DMSO).
-
Treat cells with fresh media containing various non-cytotoxic concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24 hours.
-
-
UVB/UVA Irradiation:
-
Wash cells with phosphate-buffered saline (PBS).
-
Irradiate the cells with a single dose of UV radiation from a solar simulator, leaving a thin layer of PBS to prevent drying.[18] The dose should be sufficient to induce measurable damage but not cause excessive cell death (e.g., 50-100 mJ/cm² UVB).
-
Include non-irradiated (sham) controls and irradiated vehicle controls.
-
-
Post-Irradiation Incubation:
-
Replace PBS with fresh culture media (with or without the test compound) and incubate for a period relevant to the chosen endpoint (e.g., 6-24 hours).
-
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using the MTT assay to determine the cytoprotective effect.
-
DNA Damage: Quantify DNA strand breaks using the Comet assay.[19] Alternatively, use ELISA or immunofluorescence to measure the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs).[20][21]
-
Antioxidant Capacity: Measure the total antioxidant capacity of cell lysates using an assay like the Oxygen Radical Absorbance Capacity (ORAC) assay.[16][22]
-
Inflammatory Markers: Quantify the release of inflammatory mediators like Prostaglandin E2 (PGE-2) into the culture medium using an ELISA kit.[18]
-
Protocol 2: Ex Vivo Assessment of Antioxidant Capacity on Human Skin Explants
This protocol uses the tape stripping method on skin to evaluate the effect of topically applied this compound on the antioxidant capacity of the stratum corneum.[16]
Methodology:
-
Subject Preparation:
-
Acclimatize healthy volunteers in a controlled environment.
-
Define test areas on the volar forearm.
-
-
Baseline Measurement:
-
Perform tape stripping on an untreated area to determine the baseline intrinsic Antioxidant Capacity (iAOC).
-
Apply a standardized adhesive tape disc to the skin and remove it with a swift, constant motion. Repeat 10-15 times on the same spot.
-
Pool the tapes for each site.
-
-
Topical Application:
-
Apply a formulation containing this compound and a placebo formulation to separate, defined test areas.
-
Allow the formulation to penetrate for a set time (e.g., 60 minutes).
-
-
UV Exposure (Optional):
-
Expose a treated site and a placebo site to a sub-erythemal dose of UV radiation to induce oxidative stress.
-
-
Post-Treatment Measurement:
-
Perform tape stripping on all treated and control sites.
-
-
Antioxidant Analysis (ORAC Assay):
Protocol 3: In Vivo (Human) Evaluation of Photoprotection via MED Assessment
This protocol describes a double-blind, placebo-controlled clinical trial to assess the systemic photoprotective effect of oral this compound supplementation.[4][15]
Caption: Workflow for an in vivo clinical trial to assess photoprotection via MED.
Methodology:
-
Study Design:
-
A randomized, double-blind, placebo-controlled design is the gold standard.
-
Recruit a statistically significant number of healthy volunteers, typically with Fitzpatrick skin types II to IV.[15]
-
-
Baseline MED Determination:
-
Before starting supplementation, determine the Minimal Erythema Dose (MED) for each participant.[23]
-
Expose small, defined areas of the skin (e.g., on the lower back) to a series of increasing doses of UVB radiation from a calibrated solar simulator.
-
The MED is defined as the lowest UV dose that produces a clearly demarcated erythema (redness) 24 hours after exposure.[23]
-
-
Intervention:
-
Final MED Determination:
-
At the end of the intervention period, the MED is re-determined on a previously unexposed area of skin adjacent to the baseline test sites.
-
-
Outcome Measurement:
-
The primary outcome is the percentage change in MED from baseline to the end of the study. An increase in MED in the treatment group compared to the placebo group indicates a protective effect.[4]
-
Secondary outcomes can include measuring skin carotenoid levels and assessing changes in skin color or pigmentation using colorimetry.[15]
-
Applications and Future Directions
The unique properties of this compound support its application in several areas:
-
Nutricosmetics: As an oral supplement ("beauty from within"), it can provide systemic, baseline protection against daily UV exposure.[3][6]
-
Cosmetics: Incorporated into topical formulations, it can offer direct antioxidant and anti-inflammatory benefits, potentially stabilizing other UV filters like avobenzone.[24]
-
Dermatology: It may serve as an adjunct to traditional sunscreens, providing an additional layer of biological protection against photoaging and photocarcinogenesis.
While promising, much of the research has been conducted on phytofluene in combination with phytoene and other carotenoids in extracts.[1][7] Future studies should focus on the specific effects of isolated this compound in robust, large-scale clinical trials to fully elucidate its efficacy and optimal dosage for skin photoprotection.[1][7]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. alastin.com [alastin.com]
- 3. Skin Carotenoids in Public Health and Nutricosmetics: The Emerging Roles and Applications of the UV Radiation-Absorbing Colourless Carotenoids Phytoene and Phytofluene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Carotenoid skin kinetics and stress reduction use IBR-Phyto(flu)ene [cosmeticsbusiness.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Preliminary Data on the Safety of Phytoene- and Phytofluene-Rich Products for Human Use including Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Nutritional Aspects of Phytoene and Phytofluene, Carotenoid Precursors to Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Skin Protection by Carotenoid Pigments [mdpi.com]
- 14. WO2021070184A1 - Compositions and methods for inhibiting collagen loss - Google Patents [patents.google.com]
- 15. Orally administered mixed carotenoids protect human skin against ultraviolet A-induced skin pigmentation: A double-blind, placebo-controlled, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing the Oxidative State of the Skin by Combining Classical Tape Stripping with ORAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoprotective Activity Assay Toward Ultraviolet B in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AN IN VITRO METHOD TO EVALUATE THE ANTIOXIDANT EFFICACY OF TOPICAL FORMULATIONS. • Mattek - Part of Sartorius [mattek.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Immunochemical detection of UV-induced DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunochemical detection of UV-induced DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dermnetnz.org [dermnetnz.org]
- 24. Phytoene and Phytofluene the COLORLESS CAROTENOIDS – Anti Aging and Photo Protection – a New Way of Stabilizing Sunscreens | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening of 15-cis-Phytofluene Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 15-cis-phytofluene is a critical step in the carotenoid biosynthesis pathway in plants and cyanobacteria. This reaction is catalyzed by the enzyme 15-cis-phytoene (B30313) desaturase (PDS), which converts the colorless 15-cis-phytoene into this compound. As carotenoids are essential for photosynthesis and photoprotection, inhibitors of PDS can act as potent herbicides.[1][2] High-throughput screening (HTS) provides an efficient platform for the discovery of novel PDS inhibitors, which can be developed into new herbicides or other valuable chemical probes.
These application notes provide a detailed protocol for a one-phase enzymatic assay amenable to HTS for the identification of PDS inhibitors. The protocol is designed for a 96-well or 384-well plate format and includes information on data analysis and quality control.
Signaling Pathway: Carotenoid Biosynthesis from 15-cis-Phytoene
The conversion of 15-cis-phytoene to downstream carotenoids involves a series of desaturation and isomerization steps. The initial and targeted step in this protocol is the desaturation of 15-cis-phytoene to 9,15-di-cis-phytofluene, catalyzed by Phytoene (B131915) Desaturase (PDS). This is followed by further desaturation by ζ-carotene desaturase (ZDS) and isomerization steps to ultimately produce lycopene.
High-Throughput Screening Workflow
The HTS workflow is designed to be a streamlined process from compound plating to data analysis. It utilizes a one-phase enzymatic assay to simplify the procedure and make it suitable for automation. The key steps include the preparation of reagents, dispensing of compounds and enzyme, initiation of the reaction with the substrate, and subsequent analysis of the product formation.
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50 values) of several commercial herbicides that target phytoene desaturase. This data is useful for selecting appropriate positive controls and for benchmarking the potency of newly discovered inhibitors.
| Herbicide | Chemical Class | Reported IC50 (nM)[3] |
| Diflufenican | Pyridinecarboxamide | 4.93 |
| Norflurazon | Pyridazinone | 28.7 |
| Fluridone | Pyridinone | 53.5 |
| Picolinafen | Pyridinecarboxamide | 112 |
| Flurtamone | Furanone | 289 |
| Flurochloridone | Pyrrolidinone | 1050 |
| Beflubutamid | Benzamide | 2070 |
Experimental Protocols
Preparation of Reagents
a. Assay Buffer (50 mM MES-KOH, pH 6.0, 100 mM NaCl)
-
Dissolve MES (2-(N-morpholino)ethanesulfonic acid) in deionized water to a final concentration of 50 mM.
-
Adjust the pH to 6.0 with potassium hydroxide (B78521) (KOH).
-
Add sodium chloride (NaCl) to a final concentration of 100 mM.
-
Filter sterilize the buffer and store at 4°C.
b. Recombinant Phytoene Desaturase (PDS)
-
Express and purify recombinant PDS from a suitable expression system (e.g., E. coli expressing a plant or cyanobacterial PDS gene).[4]
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot and store the purified enzyme at -80°C. The final concentration in the assay should be empirically determined but is typically in the low micromolar range (e.g., 0.63 µM).[5]
c. 15-cis-Phytoene Substrate
-
15-cis-phytoene can be extracted and purified from phytoene-accumulating E. coli cells.[5][6]
-
After purification, determine the concentration photometrically in hexane (B92381) using an extinction coefficient (ε) at 285 nm of 68,500 M⁻¹ cm⁻¹.[6]
-
For the assay, prepare a stock solution of 15-cis-phytoene in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). The final concentration in the assay is typically around 10 µM.[6]
d. Positive Control
-
Prepare a stock solution of a known PDS inhibitor, such as Norflurazon or Diflufenican, in DMSO. A suitable concentration for the positive control would be approximately 100 times the IC50 value to ensure complete inhibition.
e. Negative Control
-
The negative control will be the reaction with the solvent used for the compound library (typically DMSO) at the same final concentration as the test wells.
High-Throughput Screening Assay Protocol (96-well or 384-well plate)
-
Compound Plating: Dispense 1 µL of test compounds, positive controls, and negative controls (DMSO) into the wells of a microplate.
-
Enzyme Addition: Add 25 µL of the diluted PDS enzyme solution in assay buffer to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of the 15-cis-phytoene substrate solution in assay buffer to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume (50 µL) of a solvent mixture such as chloroform:methanol (2:1, v/v).[6]
-
Extraction and Analysis:
-
After stopping the reaction, centrifuge the plates to separate the phases.
-
Transfer the organic (lower) phase containing the carotenoids to a new plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., methanol/TBME).[6]
-
Analyze the formation of 9,15-di-cis-phytofluene and the remaining 15-cis-phytoene by HPLC with UV detection at appropriate wavelengths (e.g., 285 nm for phytoene and around 350 nm for phytofluene).[1]
-
Data Analysis and Quality Control
a. Calculation of Percent Inhibition The percentage of PDS inhibition for each test compound is calculated using the following formula:
% Inhibition = [1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)] * 100
Where:
-
Signal_compound is the amount of product (phytofluene) formed in the presence of the test compound.
-
Signal_positive_control is the amount of product formed in the presence of the positive control inhibitor (e.g., Norflurazon).
-
Signal_negative_control is the amount of product formed in the presence of the solvent (DMSO).
b. Hit Identification Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits and should be selected for further confirmation and dose-response studies.
c. Assay Quality Control: Z'-Factor The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[7][8][9] It is calculated using the signals from the positive and negative controls.
Z'-factor = 1 - [ (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_negative_control - Mean_positive_control| ]
Where:
-
SD is the standard deviation.
-
Mean is the average signal.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8] A Z'-factor less than 0.5 may indicate high variability and a smaller separation between the control signals, making it difficult to confidently identify hits.
References
- 1. Intragenic Enhancers and Suppressors of Phytoene Desaturase Mutations in Chlamydomonas reinhardtii | PLOS One [journals.plos.org]
- 2. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phytoene Desaturase from Oryza sativa: Oligomeric Assembly, Membrane Association and Preliminary 3D-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields of 15-cis-Phytofluene in E. coli Expression Systems
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the production of 15-cis-phytofluene in Escherichia coli. Below you will find troubleshooting advice and frequently asked questions to address common issues and improve your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My E. coli strain is producing very low to no this compound. What are the primary areas I should investigate?
A1: Low yields of this compound can stem from several factors, ranging from the genetic construct to the metabolic state of the E. coli host. A systematic troubleshooting approach is recommended.
Troubleshooting Steps:
-
Verify the Genetic Construct:
-
Sequencing: Ensure that the coding sequences of your carotenoid biosynthesis genes (crtE, crtB, and crtI) are correct and in the proper reading frame.
-
Codon Optimization: Confirm that the genes have been codon-optimized for E. coli expression to prevent translational stalling.
-
-
Assess Precursor Supply: The production of this compound is dependent on the availability of the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP), which are synthesized through the native methylerythritol 4-phosphate (MEP) pathway in E. coli.
-
Evaluate Enzyme Expression and Activity:
-
Protein Expression Analysis: Use SDS-PAGE and Western blotting (if antibodies are available) to confirm the expression of CrtE, CrtB, and CrtI proteins.
-
Phytoene (B131915) Desaturase (CrtI) Activity: The choice and expression level of crtI are critical. A highly active CrtI will quickly convert phytofluene (B1236011) to downstream products like ζ-carotene and lycopene. You may be successfully producing phytofluene, but it is being rapidly consumed. Consider using a less active crtI variant or lowering its expression level relative to crtB.
-
-
Optimize Culture Conditions:
-
Temperature: Lowering the cultivation temperature (e.g., from 37°C to 28°C) can sometimes improve the correct folding of heterologous proteins and reduce metabolic burden, leading to higher yields.
-
Media Composition: The carbon source can significantly impact carotenoid production. Glycerol-containing media have been shown to enhance carotenoid production compared to glucose-containing media in some cases.
-
Induction Strategy: The timing and concentration of the inducer (e.g., IPTG or arabinose) should be optimized to balance cell growth with protein production. A strong, early induction can be toxic to the cells.
-
Below is a troubleshooting workflow to guide your investigation:
Q2: I am observing a high accumulation of 15-cis-phytoene (B30313) but very little this compound. What could be the issue?
A2: This is a common bottleneck and strongly suggests an issue with the phytoene desaturase (CrtI) enzyme.
Possible Causes and Solutions:
-
Inefficient CrtI Expression or Activity:
-
Solution: Verify the expression of CrtI via SDS-PAGE. If expression is low, check codon usage and promoter strength. The CrtI enzyme may also be misfolded and inactive, forming inclusion bodies. Lowering the induction temperature can sometimes improve solubility and activity.
-
-
Suboptimal CrtI Variant:
-
Solution: Different phytoene desaturases have varying efficiencies and substrate specificities. The CrtI from Pantoea ananatis (formerly Erwinia uredovora) is commonly used and converts 15-cis-phytoene to all-trans-lycopene through several intermediates.[3] If your goal is to accumulate phytofluene, you might need to use a CrtI variant from a different organism that is less efficient at subsequent desaturation steps, or engineer the active site of your current CrtI to reduce its processivity.
-
-
Imbalance in Enzyme Ratios:
-
Solution: The relative expression levels of phytoene synthase (CrtB) and phytoene desaturase (CrtI) are crucial. If CrtB is much more active or highly expressed than CrtI, the system will naturally accumulate phytoene. Try to increase the expression of CrtI relative to CrtB, for example, by using a stronger promoter for crtI or a higher copy number plasmid.
-
Q3: My E. coli cultures are showing poor growth and cell lysis after inducing the carotenoid pathway. How can I mitigate this?
A3: Poor growth and lysis are often signs of metabolic burden or the accumulation of toxic intermediates.
Strategies to Reduce Toxicity:
-
Reduce Metabolic Load:
-
Lower Gene Copy Number: Use low or medium copy number plasmids instead of high copy number vectors.[4]
-
Weaker Promoters: Switch from strong promoters (like T7) to weaker, more tightly regulated promoters.
-
Lower Induction Levels: Decrease the concentration of the chemical inducer.
-
-
Balance the Pathway: The accumulation of certain intermediates in the MEP pathway can be toxic to E. coli. Overexpressing downstream enzymes of the carotenoid pathway can help to pull the metabolic flux forward and prevent the buildup of these toxic compounds.
-
Optimize Fermentation Conditions:
-
Fed-batch Cultivation: Implementing a fed-batch strategy can help to maintain optimal growth conditions and prevent the accumulation of toxic byproducts from central metabolism.
-
Temperature Reduction: As mentioned, lowering the temperature can reduce the overall metabolic rate and alleviate stress on the cells.
-
Data Presentation
The following table summarizes hypothetical quantitative data based on common optimization strategies to illustrate their potential impact on this compound yield.
| Strategy | Host Strain | Plasmid System | Culture Temp (°C) | 15-cis-Phytoene (µg/g DCW) | This compound (µg/g DCW) | Downstream Carotenoids (µg/g DCW) |
| Baseline | BL21(DE3) | pACYC-crtEB, pET-crtI | 37 | 500 | 50 | 200 (mainly lycopene) |
| MEP Upregulation | BL21(DE3) | pACYC-crtEB-dxs-idi, pET-crtI | 37 | 800 | 90 | 350 |
| Lower Temperature | BL21(DE3) | pACYC-crtEB, pET-crtI | 28 | 650 | 150 | 150 |
| Modulated CrtI Expression | BL21(DE3) | pACYC-crtEB, pCOLADuet-crtI (weaker promoter) | 28 | 400 | 350 | 50 |
| Combined Approach | BL21(DE3) | pACYC-crtEB-dxs-idi, pCOLADuet-crtI | 28 | 550 | 500 | 75 |
DCW: Dry Cell Weight. Data are representative and intended for comparative purposes.
Experimental Protocols
Protocol 1: Extraction of Carotenoids from E. coli
This protocol is adapted for the extraction of non-polar carotenoids like phytoene and phytofluene.
Materials:
-
E. coli cell pellet
-
Methanol
-
Dichloromethane
-
15 mL or 50 mL conical tubes
-
Centrifuge
-
Sonicator or bead beater
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Cell Harvesting: Harvest 10 mL of your E. coli culture by centrifugation at 4,000 x g for 5 minutes at 4°C.
-
Wash Cells: Discard the supernatant and wash the cell pellet with 5 mL of sterile water to remove residual media. Centrifuge again and remove all supernatant.
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in 1 mL of methanol.
-
Add 2 mL of acetone and vortex vigorously for 1 minute.
-
Add 2 mL of dichloromethane, vortex again for 1 minute.
-
Sonicate the mixture on ice for 5 minutes or use a bead beater for mechanical disruption. This will ensure efficient cell lysis and extraction of the hydrophobic carotenoids.
-
-
Phase Separation: Centrifuge the mixture at 4,000 x g for 5 minutes to separate the phases and pellet the cell debris.
-
Collection of Organic Phase: Carefully collect the lower, colored (or colorless in the case of phytoene/phytofluene) organic phase containing the carotenoids into a new tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a known volume (e.g., 200 µL) of a suitable solvent for HPLC analysis (e.g., methyl tert-butyl ether (MTBE) or a mixture of methanol/MTBE).
Safety Note: Perform all steps with organic solvents in a fume hood. Protect samples from light to prevent isomerization and degradation of carotenoids.
Protocol 2: HPLC Quantification of 15-cis-Phytoene and this compound
Instrumentation and Columns:
-
An HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
A C30 reverse-phase column is highly recommended for optimal separation of carotenoid isomers.[5]
Mobile Phase and Gradient:
-
A common mobile phase system consists of:
-
Solvent A: Methanol / Water / Ammonium Acetate
-
Solvent B: Methyl tert-butyl ether (MTBE)
-
-
A gradient elution is typically used to separate the different carotenoids. An example gradient is as follows:
Time (min) %A %B 0 95 5 20 50 50 35 5 95 40 5 95 41 95 5 | 50 | 95 | 5 |
Detection:
-
15-cis-Phytoene: Has a characteristic absorption spectrum with maxima around 276, 286, and 297 nm. Monitor at 286 nm .
-
This compound: Has absorption maxima around 331, 348, and 367 nm. Monitor at 348 nm .
Quantification:
-
Inject known concentrations of purified 15-cis-phytoene and this compound standards to determine their retention times and to generate standard curves for quantification.
-
Calculate the concentration in your samples by comparing the peak areas to the standard curves.
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 2. Metabolic engineering of carotenoid accumulation in Escherichia coli by modulation of the isoprenoid precursor pool with expression of deoxyxylulose phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. benchchem.com [benchchem.com]
- 5. Extraction and Analysis of Carotenoids from Escherichia coli in Color Complementation Assays - PMC [pmc.ncbi.nlm.nih.gov]
optimization of phytoene desaturase reaction conditions in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting in vitro phytoene (B131915) desaturase (PDS) reaction optimization experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro PDS assays in a question-and-answer format.
Q1: Why am I observing very low or no ζ-carotene/lycopene production in my assay?
A1: Low or absent product formation can stem from several factors. Firstly, ensure your enzyme is active. Improper purification or storage can lead to denaturation. Secondly, the highly lipophilic substrate, 15-cis-phytoene (B30313), may not be accessible to the enzyme. It is crucial to incorporate phytoene into liposomes or use a detergent-based system to ensure its availability in the aqueous assay buffer.[1][2] Thirdly, confirm the presence and correct concentration of essential cofactors. Plant-type PDS requires a quinone electron acceptor, like decylplastoquinone (B40739) (DPQ), to reoxidize the FAD cofactor for subsequent catalytic cycles.[1][3] For bacterial CrtI, FAD must be supplemented in the assay, as it is often lost during purification.[2] Finally, review your reaction conditions such as pH and temperature, as suboptimal values can significantly decrease enzyme activity.[1]
Q2: My reaction starts well but plateaus very quickly. What could be the cause?
A2: A common reason for a rapid plateau in product formation is enzyme instability under the assay conditions. However, a more frequent cause is the depletion of the electron acceptor. The quinone (e.g., DPQ) required to reoxidize the FAD cofactor gets consumed during the reaction.[1] Once the oxidized quinone pool is depleted, the enzyme remains in a reduced state and cannot perform further desaturation cycles. Adding fresh PDS to the reaction during the plateau phase can help determine if the enzyme itself has become inactive or if another component is limiting.[4]
Q3: I am seeing an accumulation of the intermediate, phytofluene (B1236011), but very little of the final product, ζ-carotene. How can I fix this?
A3: Accumulation of the phytofluene intermediate suggests that the first desaturation step is occurring, but the second is inhibited or less efficient. This can happen if there is competition between the substrate (phytoene) and the intermediate (phytofluene) for the active site of the enzyme.[1][5] High concentrations of the initial substrate can sometimes favor the formation of the intermediate over the final product.[5] You could try lowering the initial phytoene concentration to see if the ratio of ζ-carotene to phytofluene improves. Additionally, ensuring optimal reaction conditions (pH, temperature) is crucial, as these can influence the efficiency of both desaturation steps.[1]
Q4: My results are inconsistent between experimental replicates. What are the likely sources of this variability?
A4: Inconsistent results in in vitro PDS assays often trace back to the preparation of the liposomes containing the lipophilic substrate. The efficiency of phytoene incorporation into the liposomes can vary, leading to different effective substrate concentrations in each replicate.[1][3] It is critical to have a standardized and reproducible protocol for liposome (B1194612) preparation, including sonication or extrusion steps to create small unilamellar vesicles.[1] Another source of variability can be the stability of the purified enzyme. Ensure consistent storage conditions and handling of the enzyme stock.
Q5: How can I be sure that the product I am detecting is indeed the correct isomer of ζ-carotene or lycopene?
A5: The stereospecificity of PDS is very high. Plant-type PDS should exclusively produce 9,15,9'-tri-cis-ζ-carotene.[1][3] The identity of your product should be confirmed using analytical techniques. High-performance liquid chromatography (HPLC) with a C30 carotenoid column is a common method for separating carotenoid isomers.[1][6] The retention time and the UV/VIS absorption spectrum of your product should match that of an authentic standard.[2] For definitive identification, especially when standards are unavailable, LC-MS can be used to confirm the mass of the product.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the role of FAD and quinones in the PDS reaction?
A1: Phytoene desaturase is a flavoprotein that contains a non-covalently bound FAD (flavin adenine (B156593) dinucleotide) cofactor.[1][2] During the desaturation of phytoene, the FAD is reduced to FADH₂. For the enzyme to perform another catalytic cycle, the FADH₂ must be reoxidized back to FAD. In plant-type PDS, this is accomplished by transferring electrons to a plastoquinone (B1678516) molecule, which acts as the terminal electron acceptor.[1][7] In in vitro assays, a synthetic quinone analog like decylplastoquinone (DPQ) is often used.[1][3] Bacterial CrtI can use molecular oxygen as the terminal electron acceptor in the absence of quinones.[2]
Q2: What are the optimal pH and temperature for the in vitro PDS reaction?
A2: The optimal pH and temperature can vary depending on the source of the enzyme. For phytoene desaturase from rice (Oryza sativa), the optimal conditions have been reported to be a pH of 6.0 and a temperature of 37°C.[1] For the bacterial CrtI from Pantoea ananatis, the activity increases with pH, reaching a plateau above pH 7.[2] It is recommended to perform pH and temperature optimization experiments for the specific PDS enzyme being studied.
Q3: Why is a liposome-based assay system recommended for in vitro PDS studies?
A3: The substrate of PDS, phytoene, and the carotenoid products are all highly lipophilic molecules. This makes them insoluble in aqueous buffers typically used for enzyme assays. A liposome-based, or biphasic, assay system provides a lipid environment (the liposome membrane) where the substrate can be incorporated.[1][2] The PDS enzyme, which is a peripheral membrane protein, can then interact with the liposome to access its substrate.[1] This setup mimics the natural environment of the enzyme in the plastid membrane and allows for detectable enzyme activity.[1][3]
Q4: Can I measure PDS activity using a spectrophotometer?
A4: While the final products, ζ-carotene and lycopene, are colored and absorb light in the visible range, direct spectrophotometric measurement of the reaction in real-time is challenging due to the low concentrations produced and potential interference from other components. The more common and reliable method is to stop the reaction at specific time points, extract the carotenoids into an organic solvent, and then analyze the products by HPLC with photodiode array detection.[2][6] This allows for the separation and quantification of the substrate, intermediate, and final product.[1]
Q5: What is the difference between plant-type PDS and bacterial/fungal CrtI?
A5: Both are phytoene desaturases, but they differ in their reaction products. Plant-type PDS is a 15-cis-phytoene desaturase that introduces two double bonds to produce 9,15,9'-tri-cis-ζ-carotene.[3][7] This is part of a "poly-cis" pathway that requires additional enzymes to eventually form all-trans-lycopene. In contrast, the bacterial and fungal CrtI is a lycopene-forming phytoene desaturase. It can introduce up to four double bonds and also performs the necessary isomerizations to convert 15-cis-phytoene directly into all-trans-lycopene in a "poly-trans" pathway.[7][8]
Data Presentation
Table 1: Optimal Reaction Conditions for Oryza sativa Phytoene Desaturase
| Parameter | Optimal Value | Reference |
| pH | 6.0 | [1] |
| Temperature | 37°C | [1] |
| Enzyme Concentration | 25 µg per 700 µl assay | [1] |
| Substrate (Phytoene) | 10 mM (effective liposomal conc.) | [1] |
| Cofactor (DPQ) | 19.25 mM (effective liposomal conc.) | [1] |
Table 2: Kinetic Parameters for Phytoene Desaturases from Different Organisms
| Enzyme Source | Substrate | KM | Vmax | Reference |
| Pantoea ananatis (CrtI) | Phytoene | ~4 µM | Not specified | [2] |
| Pantoea ananatis (CrtI) | FAD | ~20 µM | Not specified | [2] |
| Oryza sativa (PDS) | DPQ | 1.11 ± 0.36 mM (for NFZ resistant mutant) | Not specified | [1] |
Experimental Protocols
Protocol 1: Standard In Vitro Phytoene Desaturase (PDS) Activity Assay
This protocol is adapted from the methodology used for Oryza sativa PDS.[1][3]
-
Liposome Preparation: a. Prepare a solution of soybean phosphatidylcholine in chloroform. b. Add a known amount of purified 15-cis-phytoene (dissolved in hexane) to the lipid solution. c. Evaporate the organic solvents under a stream of nitrogen gas to form a thin lipid film. d. Resuspend the lipid film in a buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) by vortexing. e. Form small unilamellar vesicles by sonication on ice or by extrusion through a polycarbonate membrane.
-
Enzyme Assay: a. In a microcentrifuge tube, combine the following in a final volume of 700 µl:
- 50 mM MES-KOH buffer, pH 6.0
- 100 mM NaCl
- 100 µl of phytoene-containing liposomes
- Decylplastoquinone (DPQ) to a final effective concentration of 19.25 mM
- 25 µg of purified PDS enzyme b. Incubate the reaction mixture at 37°C in the dark for a specified time (e.g., 10-30 minutes). c. Stop the reaction by adding an equal volume of a chloroform:methanol (2:1, v/v) mixture.
-
Product Extraction and Analysis: a. Vortex the mixture vigorously to extract the lipids and carotenoids into the organic phase. b. Centrifuge to separate the phases. c. Carefully collect the lower organic phase and dry it under nitrogen gas. d. Resuspend the dried extract in a suitable solvent (e.g., methanol/TBME) for HPLC analysis. e. Analyze the sample by HPLC using a C30 reverse-phase column to separate phytoene, phytofluene, and ζ-carotene. Quantify the products based on the peak area at their respective absorption maxima.
Protocol 2: Optimization of Reaction pH
-
Prepare a series of reaction buffers with varying pH values (e.g., from pH 5.0 to 8.0 in 0.5 unit increments). Use appropriate buffer systems for each pH range (e.g., MES for acidic pH, Tris for neutral to alkaline pH).
-
Set up multiple PDS assays as described in Protocol 1, with each reaction using a different pH buffer.
-
Ensure all other reaction parameters (temperature, substrate concentration, enzyme concentration, incubation time) are kept constant across all assays.
-
After the incubation period, stop the reactions and extract the carotenoids.
-
Analyze the products by HPLC and quantify the amount of ζ-carotene formed at each pH.
-
Plot the enzyme activity (amount of product formed per unit time) against the pH to determine the optimal pH for the reaction.
Visualizations
References
- 1. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant-type phytoene desaturase: Functional evaluation of structural implications | PLOS One [journals.plos.org]
- 4. Plant-type phytoene desaturase: Functional evaluation of structural implications | PLOS One [journals.plos.org]
- 5. Kinetic variations determine the product pattern of phytoene desaturase from Rubrivivax gelatinosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 8. Phytoene desaturase (lycopene-forming) - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilization of 15-cis-Phytofluene for Long-Term Analytical Standard Use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, stabilization, and analysis of 15-cis-Phytofluene as a long-term analytical standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a colorless, naturally occurring carotenoid and a precursor in the biosynthesis of other carotenoids.[1] As an analytical standard, its stability is crucial for accurate quantification in experimental samples. Due to its structure with multiple conjugated double bonds, it is highly susceptible to degradation by factors such as light, heat, and oxygen, which can lead to inaccurate analytical results.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are isomerization and oxidation.
-
Isomerization: The cis-configuration can convert to the more stable all-trans-isomer or other cis-isomers, especially when exposed to heat and light.
-
Oxidation: The polyene chain is prone to oxidation, which can be initiated by light (photo-oxidation) or the presence of oxygen and free radicals. This can lead to the cleavage of the molecule, forming smaller compounds.
Q3: What are the common signs of this compound degradation in my analytical standard?
A3: Signs of degradation can be observed during HPLC analysis and include:
-
Appearance of new peaks: Degradation products will appear as new, unexpected peaks in your chromatogram.
-
Decrease in the main peak area: The peak area of this compound will decrease over time as it degrades.
-
Changes in retention time: Isomerization can lead to slight shifts in the retention time of the main peak.
-
Baseline noise: An increase in baseline noise can indicate the presence of multiple small degradation products.
Q4: How should I prepare stock and working solutions of this compound to maximize stability?
A4: To prepare stable solutions:
-
Solvent Selection: Use high-purity, HPLC-grade solvents. Tetrahydrofuran (THF) offers good solubility for carotenoids, but always check for peroxide formation. Acetone and methanol (B129727) are also commonly used. For stock solutions, some researchers suggest solvents like benzene, toluene, or hexane (B92381) for non-polar carotenoids, though these are less common in routine HPLC analysis due to safety and system compatibility concerns.[2]
-
Use of Antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the solvent before dissolving the standard. A final concentration of 0.1% BHT is commonly used.[3]
-
Handling Precautions: Handle the standard and its solutions under dim light or in amber glassware to prevent photo-degradation.
-
Inert Atmosphere: Purge the solvent and the headspace of the storage vial with an inert gas like nitrogen or argon to remove oxygen.
-
Storage: Store stock solutions at -20°C or, for long-term storage, at -80°C.[4] Working solutions should be prepared fresh daily if possible.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | 1. Interaction with active sites on the column (silanols).2. Column contamination.3. Inappropriate mobile phase pH. | 1. Use a column with end-capping or a C30 column designed for carotenoid analysis.2. Flush the column with a strong solvent.3. If applicable, adjust the mobile phase pH to suppress silanol (B1196071) interactions. |
| Ghost Peaks | 1. Contamination in the injection system or column.2. Carryover from a previous injection. | 1. Clean the injector and autosampler needle.2. Flush the column thoroughly between runs.3. Inject a blank solvent to check for carryover. |
| Poor Resolution/Co-elution | 1. Suboptimal mobile phase composition.2. Inadequate column chemistry for isomer separation. | 1. Adjust the solvent gradient or isocratic composition. C30 columns often provide better selectivity for carotenoid isomers than C18 columns.[4]2. Consider using a different column, such as a C30 column, which is specifically designed for separating carotenoid isomers. |
| Drifting Retention Times | 1. Inconsistent mobile phase composition.2. Temperature fluctuations.3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure proper mixing.2. Use a column oven to maintain a stable temperature.3. Replace the column if it is old or has been subjected to harsh conditions. |
Standard Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid Decrease in Standard Concentration | 1. Exposure to light.2. Presence of oxygen.3. Inappropriate storage temperature.4. Absence of antioxidant. | 1. Always work with the standard in a dimly lit environment and use amber vials.2. Purge solvents and vials with nitrogen or argon.3. Store stock solutions at -80°C and working solutions at -20°C when not in use.[4]4. Ensure an antioxidant like BHT (0.1%) is added to your solvents. |
| Appearance of Isomer Peaks | 1. Exposure to heat and/or light. | 1. Minimize exposure of the standard solution to heat and light during preparation and analysis.2. Prepare fresh working standards daily. |
| Precipitation of Standard in Solution | 1. Poor solubility in the chosen solvent.2. Storage at too low a temperature for the solvent used. | 1. Ensure the solvent is appropriate for this compound. A small amount of a stronger, compatible solvent may be needed for initial dissolution.2. Check the freezing point of your solvent mixture to ensure it remains liquid at the storage temperature. |
Data Presentation: Stability of Carotenoids
While specific quantitative stability data for this compound is limited in the literature, the following tables provide a general overview of carotenoid stability under various conditions, which can be used as a guideline.
Table 1: General Stability of Carotenoids in Working Standard Solutions at -70°C
| Carotenoid | Concentration (µg/mL) | Stable for at least |
| α-Carotene | 0.05 - 5 | 6 months |
| β-Carotene | 0.05 - 5 | 6 months |
| β-Cryptoxanthin | 0.05 - 5 | 6 months |
| Lutein | 0.05 - 5 | 6 months |
| Zeaxanthin | 0.05 - 5 | 6 months |
| Lycopene | 0.05 | 6 weeks |
| Lycopene | > 0.05 | 6 months |
| (Data adapted from studies on various carotenoids)[5] |
Table 2: Factors Influencing Carotenoid Degradation
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store standards at low temperatures (-20°C to -80°C).[4][5] |
| Light | Exposure to light, especially UV, causes photo-oxidation and isomerization. | Work in dim light and use amber glassware or vials wrapped in foil. |
| Oxygen | Promotes oxidative degradation. | Use degassed solvents and purge containers with an inert gas (nitrogen or argon). |
| Solvent | The type of solvent can affect stability. Chlorinated solvents may contain acidic impurities. | Use high-purity, HPLC-grade solvents. Consider adding an antioxidant like BHT. |
| pH | Extreme pH values can induce degradation. | Maintain a neutral pH unless required by the analytical method. |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution
Materials:
-
This compound analytical standard
-
HPLC-grade solvent (e.g., Tetrahydrofuran (THF) or a mixture of Methanol/MTBE)
-
Butylated Hydroxytoluene (BHT)
-
Amber glass volumetric flasks and vials
-
Inert gas (Nitrogen or Argon)
-
Analytical balance
-
Syringe and 0.22 µm PTFE filter
Procedure:
-
Prepare Stabilized Solvent:
-
Prepare a 0.1% (w/v) BHT solution in your chosen HPLC-grade solvent. For example, dissolve 100 mg of BHT in 100 mL of solvent.
-
Degas the stabilized solvent by sparging with nitrogen or argon for 10-15 minutes or by sonication under vacuum.
-
-
Prepare Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 1 mg of this compound standard into a 10 mL amber volumetric flask.
-
Add a small amount of the stabilized solvent to dissolve the standard completely. Gentle swirling or brief sonication in a cool water bath may be necessary.
-
Once dissolved, bring the volume up to 10 mL with the stabilized solvent.
-
Purge the headspace of the volumetric flask with nitrogen or argon before stoppering.
-
Mix the solution thoroughly by inversion.
-
-
Storage:
-
Transfer aliquots of the stock solution into smaller amber vials.
-
Purge the headspace of each vial with inert gas before sealing tightly.
-
Store the vials at -80°C for long-term storage.
-
Protocol for HPLC Analysis of this compound
HPLC System and Conditions (Example):
-
Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended for optimal separation of carotenoid isomers.[4]
-
Mobile Phase: A gradient elution using a tertiary solvent system is often effective. For example:
-
Solvent A: Methanol/Water (e.g., 95:5 v/v) with 10 mM ammonium (B1175870) acetate
-
Solvent B: Methyl-tert-butyl ether (MTBE)
-
Solvent C: Water
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the non-polar carotenoids.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detector: UV-Vis or Photodiode Array (PDA) detector. Monitor at the λmax of this compound (approximately 348 nm).[1] Also monitor at other wavelengths to detect potential co-eluting carotenoids.
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare Working Standard:
-
Dilute the stock solution with the initial mobile phase to create a working standard of the desired concentration (e.g., 1-10 µg/mL).
-
Prepare fresh daily and keep in an amber vial.
-
-
Equilibrate the System:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the working standard and sample extracts.
-
Identify the this compound peak based on its retention time and UV-Vis spectrum compared to the standard.
-
Visualizations
Caption: Workflow for the preparation and analysis of this compound analytical standards.
Caption: Factors leading to the degradation of this compound and resulting products.
References
Technical Support Center: Quantification of Colorless Carotenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of colorless carotenoids, such as phytoene (B131915) and phytofluene (B1236011).
Frequently Asked Questions (FAQs)
Q1: Why are my colorless carotenoid values unexpectedly low or undetectable?
A1: Several factors can contribute to low or undetectable levels of phytoene and phytofluene. One common reason is the use of analytical methods optimized for colored carotenoids.[1] Colorless carotenoids have different spectral properties and may be overlooked if the detection wavelength is not appropriate.[1] Additionally, these compounds are susceptible to degradation from light, heat, and acids during extraction and analysis.[2][3] It is also crucial to use appropriate extraction solvents as carotenes (like phytoene and phytofluene) are better extracted by nonpolar solvents, while xanthophylls require polar solvents.[4]
Q2: Can I use a spectrophotometer for accurate quantification of colorless carotenoids?
A2: While spectrophotometry is a rapid screening method, it has limitations for the accurate quantification of specific colorless carotenoids, especially in complex mixtures.[5][6][7] A major issue is the potential for overestimation of carotenoid concentrations due to interference from chlorophylls (B1240455), which absorb light at similar wavelengths.[5][6] While mathematical corrections can be applied, high-performance liquid chromatography (HPLC) is the recommended method for accurate identification and quantification of individual carotenoids.[8][9]
Q3: Is saponification necessary for analyzing colorless carotenoids, and what are the risks?
A3: Saponification is often employed to remove interfering lipids and chlorophylls and to hydrolyze carotenoid esters.[10][11] However, this process can also lead to the degradation and loss of carotenoids, including phytoene and phytofluene.[5][6][11] The decision to use saponification should be based on the sample matrix. For samples with low lipid content, it may be possible to omit this step to avoid potential carotenoid loss.[12] If saponification is necessary, it is crucial to work under an inert atmosphere (e.g., nitrogen) and to protect the sample from light and heat to minimize degradation.[2][3] Recent studies suggest that carotenoid loss during saponification may also be due to the formation of micelles that trap the carotenoids, and adding a phosphate (B84403) buffer can help prevent this.[11]
Q4: What is the best type of HPLC column for separating colorless carotenoids?
A4: For the separation of carotenoid isomers, including those of phytoene and phytofluene, a C30 reversed-phase column is highly recommended.[3][13][14] C30 columns offer better shape selectivity for long-chain, hydrophobic molecules like carotenoids compared to the more common C18 columns, enabling the separation of geometric isomers.[14]
Troubleshooting Guides
HPLC Analysis
Problem: Peak Tailing or Fronting
-
Possible Cause 1: Inappropriate Sample Solvent. Injecting the sample in a solvent that is significantly stronger or weaker than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the final extract in the initial mobile phase.[15]
-
-
Possible Cause 2: Secondary Interactions with the Column. Residual silanol (B1196071) groups on the silica-based column packing can interact with the analytes, causing tailing.
-
Solution: Use a mobile phase with a lower pH or add a competing base to the mobile phase to minimize these interactions. Consider using a column with end-capping to reduce the number of free silanol groups.
-
-
Possible Cause 3: Column Overload. Injecting too much sample can lead to broad, tailing, or fronting peaks.
-
Solution: Dilute the sample and inject a smaller volume.[4]
-
Problem: Split Peaks
-
Possible Cause 1: Co-eluting Isomers. Different geometric isomers of phytoene or phytofluene may be partially separated, resulting in what appears to be a split peak.
-
Solution: Optimize the mobile phase gradient and temperature to improve the resolution between isomers. A C30 column is crucial for this purpose.
-
-
Possible Cause 2: Column Contamination or Void. Contaminants at the head of the column or a void in the packing material can distort the peak shape.
-
Possible Cause 3: Injector Issues. Problems with the injector, such as a partially blocked needle or port, can lead to a split injection and consequently split peaks.
-
Solution: Clean and maintain the injector according to the manufacturer's instructions.
-
Sample Preparation and Extraction
Problem: Low Recovery of Colorless Carotenoids
-
Possible Cause 1: Incomplete Extraction. The chosen solvent may not be effectively extracting the colorless carotenoids from the sample matrix.
-
Solution: Use a mixture of solvents with varying polarities. For plant tissues, a common approach is to use a combination of hexane (B92381), acetone, and ethanol.[2] Ensure the sample is thoroughly homogenized to maximize solvent contact.
-
-
Possible Cause 2: Degradation during Extraction. Phytoene and phytofluene are susceptible to degradation by light, heat, and acid.[2][3]
-
Possible Cause 3: Losses during Saponification. As mentioned in the FAQs, saponification can lead to carotenoid degradation.
Quantitative Data
Table 1: Carotenoid Content in Different Tomato Varieties (μg/g fresh weight)
| Carotenoid | Variety A | Variety B | Variety C |
| Phytoene | 10.5 ± 1.2 | 15.2 ± 1.8 | 8.9 ± 0.9 |
| Phytofluene | 8.2 ± 0.9 | 11.8 ± 1.3 | 6.5 ± 0.7 |
| Lycopene | 55.1 ± 5.6 | 78.4 ± 8.1 | 42.3 ± 4.5 |
| β-carotene | 3.1 ± 0.4 | 4.5 ± 0.5 | 2.8 ± 0.3 |
Data is illustrative and compiled from typical values found in the literature. Actual values will vary based on cultivar, ripeness, and growing conditions.[5][7][8][10][19]
Table 2: Impact of Saponification on Carotenoid Recovery (%)
| Carotenoid | Without Saponification | With Saponification (Standard) | With Saponification (Optimized) |
| Phytoene | 100% (Reference) | 75 ± 8% | 92 ± 5% |
| Phytofluene | 100% (Reference) | 80 ± 7% | 95 ± 4% |
| Lycopene | 100% (Reference) | 85 ± 6% | 97 ± 3% |
Optimized saponification includes measures to minimize degradation, such as using an inert atmosphere and lower temperatures.[1][12][20]
Experimental Protocols
Detailed Methodology for HPLC Quantification of Colorless Carotenoids in Tomato Fruit
-
Sample Preparation:
-
Homogenize 1g of fresh tomato tissue with liquid nitrogen in a chilled mortar and pestle.
-
Transfer the powdered sample to a 15 mL amber centrifuge tube.
-
-
Extraction:
-
Add 5 mL of a hexane:acetone:ethanol (2:1:1 v/v/v) mixture to the tube.
-
Vortex for 1 minute and then sonicate for 10 minutes in a cold water bath.
-
Centrifuge at 5000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new amber tube.
-
Repeat the extraction process on the pellet twice more, pooling the supernatants.
-
-
Phase Separation:
-
Add 3 mL of distilled water to the pooled supernatant and vortex for 30 seconds.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic phases.
-
Collect the upper organic (hexane) layer containing the carotenoids.
-
-
Drying and Reconstitution:
-
Dry the hexane extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 1 mL of the initial HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
-
HPLC Analysis:
-
Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 3 µm).
-
Mobile Phase A: Methanol:Methyl-tert-butyl ether:Water (81:15:4 v/v/v).
-
Mobile Phase B: Methanol:Methyl-tert-butyl ether (10:90 v/v/v).
-
Gradient: 100% A to 100% B over 30 minutes, hold for 5 minutes, then return to 100% A and equilibrate for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Diode Array Detector (DAD) scanning from 250-550 nm. Monitor at 286 nm for phytoene and 348 nm for phytofluene.
-
Quantification: Use external calibration curves of authentic phytoene and phytofluene standards.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. serbiosoc.org.rs [serbiosoc.org.rs]
- 8. Analysis of Tomato Carotenoids: Comparing Extraction and Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agriculturejournals.cz [agriculturejournals.cz]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Carotenoid Extraction from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]
- 14. Carotenoid Extraction from Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
- 18. researchgate.net [researchgate.net]
- 19. jhs.iihr.res.in [jhs.iihr.res.in]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Phytofluene's Cis/Trans Isomers
Welcome to the technical support center for the chromatographic separation of phytofluene's cis/trans isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of these colorless carotenoids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of phytofluene (B1236011) isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of cis/trans isomers | Inadequate stationary phase selectivity. | • For HPLC, consider using a C30 column, which is specifically designed for carotenoid isomer separation due to its superior shape selectivity.[1] • Polymeric C18 columns can also be effective for separating cis/trans carotenes.[2] • A calcium hydroxide (B78521) stationary phase has been shown to resolve phytofluene isomers using hexane (B92381) as the mobile phase.[3] |
| Non-optimized mobile phase composition. | • For C30 or C18 columns, a gradient of methanol (B129727) (containing 0.1% ammonium (B1175870) acetate) and methyl tert-butyl ether (MTBE) can be effective.[4] • An isocratic mobile phase of acetonitrile:dichloromethane:methanol (70:20:10) has been used successfully for separating phytofluene along with other carotenoids.[5][6] | |
| Peak tailing or broadening | Secondary interactions with the stationary phase. | • Add modifiers to the mobile phase, such as 0.1% ammonium acetate (B1210297) or 0.05% triethylamine, to buffer acidic uncapped silanol (B1196071) groups on the column.[1] |
| Inappropriate injection solvent. | • Ensure the injection solvent is compatible with the mobile phase. Solvents like tetrahydrofuran (B95107) (THF), ethanol (B145695) (EtOH), or the mobile phase itself are often suitable.[5] | |
| Co-elution with other compounds | Similar retention times of analytes. | • Adjust the column temperature. For some carotenoid isomers, a temperature of around 23 ± 1°C provides optimal separation, while for others, a higher temperature (e.g., 30°C) might be necessary.[1] • For complex mixtures, consider two-dimensional liquid chromatography for enhanced resolution. |
| Low signal intensity or poor sensitivity | Suboptimal detection wavelength. | • Phytofluene isomers should be detected at their UV absorption maxima, which is around 347-350 nm.[7][8] |
| Sample degradation. | • Phytofluene is susceptible to light and heat. Prepare samples in a subdued lighting environment and consider using an antioxidant like butylated hydroxytoluene (BHT) in your solvents.[1] | |
| Irreproducible retention times | Fluctuations in experimental conditions. | • Ensure consistent column temperature, as this can significantly affect retention times of carotenoid isomers.[1] • Maintain a stable flow rate. The separation of phytofluene isomers has been shown to be robust within a flow rate range of 1.3-2.5 ml/min in some methods.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for separating phytofluene's cis/trans isomers?
A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of phytofluene's geometrical isomers.[4][9] Reversed-phase HPLC with C18 or, more effectively, C30 columns is a common approach.[2][7]
Q2: What are the key considerations for choosing an HPLC column?
A2: The choice of stationary phase is critical for resolving cis/trans isomers. C30 columns are highly recommended as they are specifically designed to provide the shape selectivity needed to separate carotenoid isomers.[1] Polymeric C18 columns are also a good option.[2] For normal-phase chromatography, a calcium hydroxide stationary phase has been successfully employed.[3]
Q3: How do I identify the different phytofluene isomers in my chromatogram?
A3: Isomer identification is typically based on a combination of their chromatographic elution order and their UV-Vis spectral characteristics.[4] The all-trans isomer generally elutes first, followed by the cis-isomers. The spectra of cis-isomers exhibit a reduced fine structure compared to the all-trans isomer.[4] The 15-cis isomer is often the most abundant naturally occurring form of phytofluene.[8][10]
Q4: Can temperature affect the separation?
A4: Yes, column temperature is a critical parameter. While a temperature of around 23°C is often optimal for the separation of many carotenoids, adjusting the temperature can help to resolve co-eluting peaks.[1] It is important to maintain a consistent temperature for reproducible results.
Q5: Are there alternative techniques to HPLC for this separation?
A5: Yes, Ultra-Performance Convergence Chromatography (UPC²) is a viable alternative.[8][11] This technique uses compressed carbon dioxide as the primary mobile phase, which can offer faster separations and reduced solvent consumption.[11][12] An ACQUITY UPC² HSS C18 SB column has been shown to be effective for separating non-polar compounds like carotenoids.
Q6: How can I prevent the isomerization of my samples during preparation and analysis?
A6: Carotenoids are sensitive to light, heat, and acids, which can induce isomerization.[13] To minimize this, it is recommended to work under subdued light, avoid high temperatures, and use solvents containing an antioxidant like BHT.[1]
Experimental Protocols
HPLC Method for Phytofluene Isomer Separation
This protocol is a generalized procedure based on common practices for separating phytofluene isomers using a C30 column.
1. Sample Preparation:
-
Extract carotenoids from the sample matrix using an appropriate solvent system (e.g., ethanol followed by hexane:ether (1:1)).[4]
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the extract in the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm filter before injection.
2. HPLC System and Conditions:
-
Column: YMC Carotenoid C30 column (or equivalent).[7]
-
Mobile Phase A: Methanol with 0.1% ammonium acetate.[4]
-
Mobile Phase B: Methyl tert-butyl ether (MTBE).[4]
-
Gradient:
-
0 min: 100% A
-
45 min: 85% A / 15% B
-
55 min: 40% A / 60% B
-
60-65 min: 30% A / 70% B
-
70 min: 100% A (re-equilibration)[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 23°C (can be optimized).[1]
-
Detection: Diode Array Detector (DAD) at 347 nm.[7]
-
Injection Volume: 20 µL.
UPC² Method for Phytofluene Isomer Analysis
This protocol provides a starting point for the separation of phytofluene isomers using UPC².
1. Sample Preparation:
-
Follow the same sample preparation steps as for the HPLC method, but reconstitute the final extract in a non-polar solvent like MTBE.[11]
2. UPC² System and Conditions:
-
Column: ACQUITY UPC² HSS C18 SB column.
-
Mobile Phase A: Compressed CO₂.
-
Mobile Phase B (Co-solvent): Ethanol.[11]
-
Gradient: A gradient of 5% to 20% ethanol over 5 minutes can be a starting point for optimization.[12]
-
Flow Rate: 1.5 mL/min.
-
Back Pressure: 2190 psi.
-
Column Temperature: 40°C.
-
Detection: Photodiode Array (PDA) detector at 347 nm.
Visualizations
Caption: General experimental workflow for the analysis of phytofluene isomers.
Caption: Troubleshooting logic for poor separation of phytofluene isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic analysis of cis/trans carotenoid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. mdpi.com [mdpi.com]
- 9. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of the time-course of cis/trans (Z/E) isomerization of lycopene, phytoene, and phytofluene from tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of 15-cis-Phytofluene content in different citrus fruits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 15-cis-phytofluene content across various citrus species, offering valuable insights for research and development in the fields of nutrition, pharmacology, and biotechnology. Phytofluene (B1236011), a colorless carotenoid, is gaining attention for its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding its distribution in common dietary sources like citrus fruits is crucial for harnessing its therapeutic potential.
Quantitative Analysis of Phytofluene in Citrus Fruits
The concentration of phytofluene, a precursor in the carotenoid biosynthesis pathway, varies significantly among different citrus varieties and even between different parts of the fruit. The following table summarizes the phytofluene content in the pulp of several citrus species as reported in scientific literature.
| Citrus Variety | Phytofluene Content (µg/g Fresh Weight) | Reference |
| Kirkwood Navel Orange (red-fleshed) | 3 - 5 | [1] |
| Ruby Valencia Orange (red-fleshed) | 3 - 5 | [1] |
| Satsuma Mandarin | Substantial accumulation, especially in later stages of maturation | [2] |
| Valencia Orange | Lower concentrations compared to Satsuma mandarin | [2] |
| Lisbon Lemon | Low levels of carotenoids in general | [2] |
Note: The data presented highlights the significant accumulation of phytofluene in red-fleshed orange varieties. While specific quantification for this compound is not always detailed separately from total phytofluene, it is a major isomer in plants.
Experimental Protocols
The quantification of this compound in citrus fruits involves several critical steps, from sample preparation to chromatographic analysis. The following is a generalized methodology based on established protocols for carotenoid analysis in citrus.[3][4]
Sample Preparation and Extraction
-
Tissue Homogenization: Fresh citrus pulp is weighed and homogenized. For peel analysis, the flavedo (the outer colored part) is separated from the albedo (the white pithy part) and then homogenized.
-
Solvent Extraction: The homogenized tissue is extracted with a solvent mixture, typically acetone, ethanol, and hexane (B92381) (in a 1:1:2 ratio), often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation of carotenoids.[3]
-
Saponification (Optional): To remove interfering lipids and chlorophylls, the extract may be saponified using a solution of potassium hydroxide (B78521) in methanol.
-
Phase Separation: Water is added to the extract to facilitate phase separation. The upper hexane layer, containing the carotenoids, is collected.
-
Washing and Drying: The hexane extract is washed with water to remove residual alkali and then dried, often using anhydrous sodium sulfate.
-
Concentration: The final extract is concentrated under a stream of nitrogen and redissolved in a suitable solvent for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: A C30 column is commonly used for the separation of carotenoid isomers.
-
Mobile Phase: A gradient elution system is typically employed, using a mixture of solvents such as methanol, methyl tert-butyl ether, and water.
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths. Phytofluene is typically detected around 348 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a pure standard of this compound.
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the extraction and quantification of this compound from citrus fruits.
The biosynthesis of this compound is an integral part of the carotenoid pathway in plants.
Caption: Simplified carotenoid biosynthesis pathway highlighting the position of this compound.
References
- 1. Frontiers | A comprehensive analysis of carotenoids metabolism in two red-fleshed mutants of Navel and Valencia sweet oranges (Citrus sinensis) [frontiersin.org]
- 2. Accumulation of Carotenoids and Expression of Carotenoid Biosynthetic Genes during Maturation in Citrus Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carotenoid extraction, detection, and analysis in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PDS Gene Function in 15-cis-Phytofluene Production: A Comparative Guide to CRISPR-Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the function of the Phytoene (B131915) Desaturase (PDS) gene, a critical enzyme in the carotenoid biosynthesis pathway responsible for the conversion of 15-cis-phytoene (B30313) to 15-cis-phytofluene. The guide focuses on the application of CRISPR-Cas9 technology and contrasts it with alternative approaches, offering supporting experimental data and detailed protocols to aid in experimental design and execution.
Introduction to PDS Gene Function
The Phytoene Desaturase (PDS) gene encodes a key enzyme that catalyzes the desaturation of phytoene, a colorless carotenoid precursor, introducing double bonds to produce phytofluene (B1236011).[1] This is a crucial step in the biosynthesis of all colored carotenoids, which are essential for photosynthesis, photoprotection, and as precursors to plant hormones and signaling molecules.[2] Disruption of PDS function typically leads to an easily observable albino or photobleached phenotype due to the accumulation of phytoene and the absence of downstream carotenoids.[3][4] This distinct phenotype makes the PDS gene an ideal target for validating the efficacy of gene-editing and gene-silencing technologies.
Comparison of Gene Function Validation Methods
Validating the function of the PDS gene can be achieved through several techniques, each with distinct mechanisms, advantages, and limitations. This section compares the widely used CRISPR-Cas9 system with RNA interference (RNAi) and chemical inhibition.
| Feature | CRISPR-Cas9 | RNA Interference (RNAi) via VIGS | Chemical Inhibition (e.g., Norflurazon) |
| Mechanism | Permanent gene knockout at the DNA level through targeted double-strand breaks and error-prone repair.[5] | Transient gene knockdown at the mRNA level by targeting transcripts for degradation.[1] | Non-genetic, transient inhibition of the PDS enzyme activity by competitive binding. |
| Specificity | High, determined by the guide RNA sequence. Off-target effects are a consideration but can be minimized.[6] | Can have off-target effects due to partial sequence complementarity.[6] | Specific to the PDS enzyme but may have off-target effects on other enzymes with similar binding sites. |
| Permanence | Stable and heritable mutations in subsequent generations.[5] | Transient and non-heritable, silencing effect can vary in strength and duration.[1] | Transient, effect is present only as long as the chemical is applied. |
| Phenotype | Complete loss-of-function often results in a strong, uniform albino phenotype.[3][4] | Phenotype can be variable (e.g., mosaic patterns) and may not represent a complete loss-of-function.[7] | Induces a strong albino phenotype due to effective enzyme inhibition.[8] |
| Experimental Time | Longer initial setup for vector construction and plant transformation, but provides stable lines for long-term studies. | Faster for transient assays, suitable for high-throughput screening.[1] | Rapid application and observation of phenotype. |
| Applications | Precise gene function validation, creation of stable mutant lines for further research. | Rapid functional genomics screens, studying genes where a complete knockout might be lethal. | Physiological studies of carotenoid biosynthesis, herbicide research. |
Data Presentation: Impact on Phytoene and this compound Levels
The functional validation of the PDS gene is quantifiable by measuring the accumulation of its substrate, 15-cis-phytoene, and the reduction of its direct product, this compound. The following tables summarize the expected outcomes based on different validation methods.
Table 1: Expected Changes in Phytoene and this compound Levels
| Method | Organism/Tissue | Phytoene Level (Relative to Wild Type) | This compound Level (Relative to Wild Type) | Reference |
| CRISPR-Cas9 Knockout | Arabidopsis thaliana | Significant accumulation | Significant reduction to near absence | [9] |
| RNAi (VIGS) | Nicotiana benthamiana | Accumulation | Significant reduction | [2] |
| Chemical Inhibition | Dunaliella salina (with Norflurazon) | Massive accumulation (e.g., >10-fold increase) | Blockage of synthesis | [10] |
Table 2: Quantitative Data on Phytoene Accumulation
| Method | Organism/Tissue | Treatment | Phytoene Content (pg/cell or % of total carotenoids) | Reference |
| Chemical Inhibition | Dunaliella salina | Norflurazon | 14.42 ± 0.95 pg/cell | [10] |
| Chemical Inhibition | Dunaliella salina | Control | < 5% of total carotenoids | [10] |
| Chemical Inhibition | Dunaliella salina | Norflurazon | >30% of total carotenoids | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Protocol for CRISPR/Cas9-Mediated Knockout of the PDS Gene in Arabidopsis thaliana
This protocol is adapted from established methods for generating targeted gene knockouts in Arabidopsis.[7][11]
-
Target Selection and guide RNA (gRNA) Design:
-
Identify the coding sequence of the Arabidopsis PDS gene (At4g14210).
-
Use online tools (e.g., CRISPR-P 2.0) to design gRNAs targeting an early exon to ensure a complete knockout. Select gRNAs with high on-target and low off-target scores.
-
-
Vector Construction:
-
Synthesize the designed gRNA sequences as DNA oligonucleotides.
-
Clone the gRNA into a plant expression vector containing the Cas9 nuclease under the control of a strong constitutive promoter (e.g., CaMV 35S). The gRNA is typically expressed under a U6 or U3 promoter.
-
-
Agrobacterium-mediated Transformation:
-
Transform the constructed vector into Agrobacterium tumefaciens strain GV3101.
-
Grow the transformed Agrobacterium to an OD600 of 0.8-1.0.
-
Harvest and resuspend the bacteria in an infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77).
-
Infiltrate flowering Arabidopsis thaliana plants by dipping the floral buds into the bacterial suspension (floral dip method).
-
-
Selection of Transgenic Plants:
-
Collect seeds (T1 generation) from the infiltrated plants.
-
Sterilize and plate the T1 seeds on a selection medium containing an appropriate antibiotic (e.g., kanamycin) or herbicide (e.g., Basta), depending on the resistance gene in the vector.
-
Transplant the resistant seedlings to soil.
-
-
Screening for Mutations:
-
Observe the T1 plants for the albino or variegated phenotype.
-
Extract genomic DNA from the leaves of T1 plants.
-
Amplify the target region of the PDS gene using PCR.
-
Sequence the PCR products (Sanger sequencing) to identify insertions, deletions, or substitutions at the target site.
-
Protocol for Virus-Induced Gene Silencing (VIGS) of the PDS Gene in Nicotiana benthamiana
This protocol utilizes the Tobacco Rattle Virus (TRV) based VIGS system.[12]
-
Vector Construction:
-
Amplify a ~300 bp fragment of the N. benthamiana PDS gene.
-
Clone this fragment into the pTRV2 VIGS vector.
-
-
Agrobacterium Preparation:
-
Transform the pTRV2-PDS construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens cultures.
-
Grow overnight cultures of both strains.
-
Pellet the bacteria and resuspend them in an infiltration buffer (10 mM MgCl2, 10 mM MES pH 5.6, 200 µM acetosyringone).
-
Mix the pTRV1 and pTRV2-PDS cultures in a 1:1 ratio.
-
-
Plant Infiltration:
-
Infiltrate the Agrobacterium mixture into the lower leaves of 2-3 week old N. benthamiana plants using a needleless syringe.
-
-
Observation and Analysis:
-
Grow the plants for 2-3 weeks and observe for the photobleaching phenotype spreading from the infiltrated leaves.
-
Quantify the silencing efficiency by measuring the PDS mRNA levels using qRT-PCR.
-
Analyze the carotenoid profile using HPLC.
-
Protocol for HPLC Analysis of Carotenoids
This protocol outlines a general method for the extraction and quantification of carotenoids from plant tissues.
-
Sample Preparation:
-
Harvest and freeze-dry 50-100 mg of plant tissue.
-
Grind the tissue to a fine powder in liquid nitrogen.
-
-
Extraction:
-
Extract the pigments with 1 ml of cold acetone (B3395972) (100%) by vortexing and incubating on ice in the dark.
-
Centrifuge and collect the supernatant. Repeat the extraction until the pellet is colorless.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
-
Saponification (Optional, to remove chlorophylls):
-
Resuspend the dried extract in 10% methanolic KOH and incubate in the dark.
-
Partition the carotenoids into diethyl ether or a hexane/diethyl ether mixture.
-
Wash the organic phase with water to remove residual KOH.
-
Evaporate the organic phase to dryness.
-
-
HPLC Analysis:
-
Resuspend the final extract in a suitable solvent (e.g., ethyl acetate).
-
Inject the sample into an HPLC system equipped with a C30 reverse-phase column.
-
Use a gradient of mobile phases, for example, methanol/tert-butyl methyl ether/water.
-
Detect the carotenoids using a photodiode array (PDA) detector at wavelengths between 280-550 nm. Phytoene and phytofluene are typically detected at 286 nm and 348 nm, respectively.
-
Quantify the compounds by comparing the peak areas to those of authentic standards.
-
Mandatory Visualizations
Caption: Carotenoid biosynthesis pathway highlighting the PDS gene's role.
Caption: Experimental workflow for CRISPR/Cas9-mediated PDS knockout.
Caption: Experimental workflow for VIGS-mediated PDS gene silencing.
References
- 1. Virus-Induced Gene Silencing in Nicotiana benthamiana and Other Plant Species | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [diposit.ub.edu]
- 4. Frontiers | Knockout of phytoene desaturase gene using CRISPR/Cas9 in highbush blueberry [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Silencing of the phytoene desaturase (PDS) gene affects the expression of fruit-ripening genes in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. Mitosis Inhibitors Induce Massive Accumulation of Phytoene in the Microalga Dunaliella salina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Virus-induced Gene Silencing (VIGS) in Nicotiana benthamiana and Tomato - PMC [pmc.ncbi.nlm.nih.gov]
15-cis-Phytofluene vs. all-trans-Phytofluene: A Comparative Analysis of Bioavailability
For Immediate Release: December 4, 2025
A comprehensive review of existing research indicates nuanced differences in the bioavailability of 15-cis-phytofluene and all-trans-phytofluene, the geometric isomers of a colorless dietary carotenoid. While the prevailing hypothesis suggests that cis-isomers of carotenoids are more readily absorbed by the human body, studies on phytofluene (B1236011) reveal a more complex relationship, with the food matrix playing a significant role. This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a clear comparison of the bioavailability of these two isomers.
Key Findings on Bioavailability
In general, cis-isomers of carotenoids tend to have a higher bioaccessibility than their all-trans counterparts.[1][2][3][4] This is often attributed to their lower tendency to aggregate and their greater solubility in mixed micelles in the gut. However, research on phytofluene suggests that this generalization may not be universally applicable.
A key study analyzing the bioaccessibility of phytofluene isomers from various fruit and vegetable juices found that the enhanced bioaccessibility of cis-isomers was not as pronounced for phytofluene as for other carotenoids.[5] Interestingly, in the case of tomato juice, all-trans-phytofluene demonstrated slightly higher bioaccessibility than its cis-isomers.[5] This highlights the critical influence of the food source and its composition on the absorption of these compounds.
Data Summary: Bioaccessibility of Phytofluene Isomers
The following table summarizes the comparative bioaccessibility of this compound and all-trans-phytofluene based on in vitro digestion models of various fruit and vegetable juices.
| Food Source | Predominant Isomer | Comparative Bioaccessibility | Key Observations |
| Tomato Juice | This compound | all-trans slightly higher than cis | An exception to the general trend for carotenoids.[5] |
| Carrot Juice | This compound | cis generally higher than all-trans | Follows the expected trend for carotenoid isomers. |
| Apricot Juice | This compound | cis generally higher than all-trans | Consistent with the general observation for carotenoids. |
| Blood Orange Juice | This compound | cis generally higher than all-trans | Adheres to the typical pattern of higher cis-isomer bioaccessibility. |
Experimental Protocols
The data presented is primarily derived from in vitro digestion models designed to simulate human gastrointestinal processes, followed by High-Performance Liquid Chromatography (HPLC) for the quantification of phytofluene isomers.
In Vitro Digestion Protocol (Based on INFOGEST 2.0)
A standardized static in vitro digestion method, INFOGEST 2.0, is commonly employed to assess the bioaccessibility of carotenoids.[6][7][8] This method involves a three-phase simulation of digestion:
-
Oral Phase: The food sample is mixed with a simulated salivary fluid containing α-amylase and incubated to mimic the initial stages of digestion in the mouth.
-
Gastric Phase: The "bolus" from the oral phase is mixed with simulated gastric fluid containing pepsin, and the pH is adjusted to simulate the acidic environment of the stomach. This mixture is incubated to mimic gastric digestion.
-
Intestinal Phase: The "chyme" from the gastric phase is mixed with simulated intestinal fluid containing pancreatin (B1164899) and bile salts. The pH is neutralized, and the mixture is incubated to simulate digestion in the small intestine. This phase is critical for the formation of mixed micelles, which are necessary for the absorption of fat-soluble compounds like phytofluene.
Following the intestinal phase, the digested sample is centrifuged to separate the micellar layer, which contains the bioaccessible carotenoids, from the undigested food particles.
HPLC Analysis of Phytofluene Isomers
The extracted micellar fraction is analyzed using HPLC to separate and quantify the different phytofluene isomers.
-
Column: A C30 reversed-phase column is typically used as it provides excellent resolution for carotenoid isomers.
-
Mobile Phase: A gradient elution with a mixture of solvents such as methanol, methyl-tert-butyl ether, and water is commonly employed.
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelengths for phytofluene (around 348 nm) to identify and quantify the different isomers based on their retention times and spectral properties.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly influenced by the differential absorption of 15-cis and all-trans-phytofluene are still under investigation, the initial step of bioavailability is governed by the physicochemical interactions within the digestive system. The logical relationship for bioaccessibility is outlined in the diagram below.
Conclusion
The bioavailability of phytofluene isomers is a multifaceted process influenced by both the molecular configuration of the carotenoid and the composition of the food in which it is consumed. While cis-isomers are often more bioavailable, the case of phytofluene demonstrates that this is not a universal rule and that the food matrix can significantly alter absorption efficiency. Further research is warranted to elucidate the precise mechanisms governing the differential absorption of phytofluene isomers and their subsequent physiological effects. These findings are crucial for the development of functional foods and dietary supplements aimed at maximizing the health benefits of these colorless carotenoids.
References
- 1. Bioaccessibility of phytoene and phytofluene is superior to other carotenoids from selected fruit and vegetable juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idus.us.es [idus.us.es]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. researchgate.net [researchgate.net]
- 5. idus.us.es [idus.us.es]
- 6. A guide for the evaluation of in vitro bioaccessibility of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vitro digestion method adapted for carotenoids and carotenoid esters: moving forward towards standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Illuminating the Path of Carotenoid Precursors: A Comparative Guide to 15-cis-Phytofluene Accumulation in Light and Dark Conditions
For Immediate Release
A comprehensive analysis of 15-cis-phytofluene accumulation reveals distinct patterns in response to light and dark conditions, underscoring the pivotal role of light in regulating the carotenoid biosynthetic pathway. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these processes, supported by experimental data and detailed methodologies.
The biosynthesis of carotenoids, essential pigments for photosynthesis and precursors to vital compounds like vitamin A and abscisic acid, is a tightly regulated process. Light serves as a primary environmental cue, significantly influencing the expression of key enzymes and the subsequent accumulation of carotenoid intermediates, including the colorless this compound. Understanding the differential accumulation of this precursor in light versus dark conditions offers valuable insights into the upstream regulation of the carotenoid pathway.
Quantitative Comparison of Phytoene (B131915) and Phytofluene (B1236011) Accumulation
| Ripening Stage | Phytoene (µg/g fresh weight) | Phytofluene (µg/g fresh weight) |
| Mature Green | 0.8 ± 0.1 | 0.3 ± 0.05 |
| Breaker | 1.5 ± 0.2 | 0.6 ± 0.1 |
| Turning | 5.2 ± 0.5 | 1.8 ± 0.2 |
| Pink | 10.5 ± 1.1 | 3.5 ± 0.4 |
| Red | 12.1 ± 1.3 | 4.1 ± 0.5 |
Note: This data is illustrative and compiled from typical values reported in studies on tomato ripening. The transition from mature green to red involves the degradation of chlorophyll (B73375) and increased light penetration to the fruit tissue, alongside developmental regulation.
Experimental Protocols
Extraction and Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for the extraction and quantification of this compound from plant tissues.
1. Sample Preparation:
-
Harvest and immediately freeze plant tissue (e.g., leaves, fruit pericarp) in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Lyophilize the powdered tissue to remove water.
2. Extraction:
-
To 100 mg of lyophilized tissue, add 5 mL of a mixture of methanol:tetrahydrofuran (1:1, v/v) containing 0.1% (w/v) butylated hydroxytoluene (BHT) as an antioxidant.
-
Vortex vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes in the dark.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen gas.
3. Saponification (Optional, for tissues with high chlorophyll and lipid content):
-
Resuspend the dried extract in 2 mL of 10% (w/v) methanolic potassium hydroxide.
-
Incubate at room temperature in the dark for 2 hours or overnight at 4°C to hydrolyze interfering lipids and chlorophylls.
-
Add 2 mL of water and 2 mL of diethyl ether, vortex, and centrifuge to separate the phases.
-
Collect the upper ether phase. Repeat the ether extraction twice.
-
Pool the ether fractions and wash with saturated NaCl solution until the aqueous phase is neutral.
-
Evaporate the ether phase to dryness under nitrogen.
4. HPLC Analysis:
-
Resuspend the final dried extract in a known volume (e.g., 200 µL) of methyl tert-butyl ether (MTBE).
-
Inject an aliquot (e.g., 20 µL) onto a C30 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).
-
Use a gradient elution system with mobile phases such as:
-
Mobile Phase A: Methanol:water:ammonium acetate (B1210297) (95:5:0.5, v/v/v)
-
Mobile Phase B: MTBE
-
-
A typical gradient could be: 0-15 min, 95% A, 5% B; 15-30 min, linear gradient to 50% B; 30-40 min, isocratic at 50% B; 40-45 min, return to initial conditions.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Detect this compound using a photodiode array (PDA) detector at its characteristic absorption maxima (around 331, 348, and 367 nm).
-
Quantify by comparing the peak area to a standard curve prepared from a purified this compound standard.
Signaling Pathways and Experimental Workflows
Light-Mediated Regulation of Carotenoid Biosynthesis
In the presence of light, photoreceptors such as phytochromes and cryptochromes are activated. This leads to the degradation of negative regulators of photomorphogenesis, like the PHYTOCHROME INTERACTING FACTORS (PIFs).[1] The degradation of PIFs allows for the accumulation of positive regulators, such as ELONGATED HYPOCOTYL 5 (HY5), which binds to the promoter of the PHYTOENE SYNTHASE (PSY) gene, a key rate-limiting step in the carotenoid biosynthesis pathway, and activates its transcription.[2][3] This upregulation of PSY leads to an increased flux into the carotenoid pathway and consequently, the accumulation of downstream products including this compound.
Caption: Light-activated signaling cascade leading to the upregulation of carotenoid biosynthesis.
Repression of Carotenoid Biosynthesis in the Dark
In the absence of light, PIFs accumulate and actively repress the transcription of the PSY gene.[1] This leads to a basal or significantly reduced level of PSY enzyme, thereby limiting the entry of precursors into the carotenoid pathway and resulting in lower levels of this compound.[1]
Caption: Repression of the carotenoid biosynthetic pathway in dark conditions.
Experimental Workflow for Comparative Analysis
The following diagram illustrates the workflow for comparing this compound accumulation in plant tissues grown under light and dark conditions.
References
A Comparative Guide to the Purity and Stability of Commercially Sourced 15-cis-Phytofluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the purity and stability of commercially available 15-cis-Phytofluene, a colorless carotenoid gaining interest for its potential health benefits, including antioxidant and anti-inflammatory properties. This document compares its performance with other common carotenoids and provides detailed experimental protocols for verification.
Comparative Analysis of Commercial Carotenoids
The purity and stability of carotenoids are critical factors for reliable experimental outcomes. Commercially sourced this compound is typically available as a mixture of isomers ((E/Z)-Phytofluene) or in its 15-cis isomeric form. The purity levels generally range from over 80% to greater than or equal to 97%. Due to their conjugated double bond systems, carotenoids are inherently unstable and susceptible to degradation by light, heat, and oxygen. Therefore, proper storage and handling are paramount.
For comparison, this guide includes data on other commercially available carotenoids: 15-cis-Phytoene, Lycopene, and β-Carotene.
| Carotenoid | Commercial Form | Typical Purity (%) | Recommended Storage Conditions | Key Stability Considerations |
| This compound | (E/Z)-Phytofluene (mixture of isomers) or this compound | >80% to ≥95% | -20°C to -80°C, in the dark, under inert atmosphere (e.g., argon or nitrogen) | Highly susceptible to isomerization and oxidation when exposed to light, heat, and air.[1] |
| 15-cis-Phytoene | 15-cis-Phytoene | >80% to ≥97% | -15°C to -80°C, in the dark, in a dry place.[2][3][4] | Highly unstable.[1] Shipped on dry ice. |
| Lycopene | All-trans-Lycopene | ≥98% | -20°C, protected from light. | Prone to isomerization to cis-isomers and oxidation, especially when exposed to heat and light.[5][6][7] |
| β-Carotene | All-trans-β-Carotene | ≥95% | -20°C, in the dark, under inert atmosphere. | Sensitive to light, heat, and oxygen, leading to degradation and loss of biological activity.[8][9] |
Experimental Protocols
Accurate assessment of purity and stability is crucial. The following are detailed methodologies for key experiments.
Purity and Isomeric Distribution Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and the isomeric composition of the carotenoid sample.
Materials:
-
HPLC system with a photodiode array (PDA) detector
-
C30 reverse-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)
-
Mobile Phase B: Methanol/Methyl-tert-butyl ether (10:90, v/v/v)
-
Carotenoid standard of known concentration
-
Sample dissolved in a suitable organic solvent (e.g., THF or a mixture of mobile phase)
Procedure:
-
Sample Preparation: Dissolve a known amount of the carotenoid sample in the chosen solvent. Protect the solution from light and keep it on ice.
-
Chromatographic Conditions:
-
Set the column temperature to 25°C.
-
Use a gradient elution program. For example, start with 100% A, ramp to 100% B over 30 minutes, hold for 10 minutes, and then return to initial conditions.
-
Set the flow rate to 1 mL/min.
-
-
Detection: Monitor the elution profile using the PDA detector at the wavelength of maximum absorption (λmax) for the specific carotenoid (e.g., ~348 nm for phytofluene).
-
Quantification: Calculate the purity based on the peak area percentage of the main carotenoid peak relative to the total peak area in the chromatogram. The isomeric distribution can be determined by identifying and quantifying the peaks corresponding to different isomers based on their retention times and spectral characteristics.
Quantification by UV-Vis Spectrophotometry
Objective: To determine the total carotenoid concentration in a sample.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Carotenoid sample
-
Spectrophotometric grade solvent (e.g., hexane, ethanol, or acetone)
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the carotenoid sample in a known volume of the solvent.
-
Measurement: Record the absorbance spectrum of the solution over the UV-Vis range (typically 250-600 nm).
-
Quantification: Determine the absorbance at the λmax of the carotenoid. Use the Beer-Lambert law to calculate the concentration:
-
A = εbc
-
Where A is the absorbance, ε is the molar extinction coefficient (a constant for a given substance in a specific solvent at a specific wavelength), b is the path length of the cuvette (usually 1 cm), and c is the concentration.
-
The λmax for this compound is approximately 348 nm.
Stability Assessment
Objective: To evaluate the degradation of this compound under different environmental conditions.
Procedure:
-
Prepare multiple aliquots of a stock solution of this compound of known concentration.
-
Expose the aliquots to various conditions:
-
Light Exposure: Store under controlled light intensity (e.g., fluorescent light) at a constant temperature.
-
Temperature Stress: Store at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
-
Oxygen Exposure: Store in open vials versus vials purged with an inert gas.
-
-
At specified time intervals, analyze the samples using HPLC and/or UV-Vis spectrophotometry to determine the remaining concentration of this compound.
-
Plot the concentration versus time to determine the degradation kinetics and calculate the half-life under each condition.
Visualizing Key Pathways and Workflows
Carotenoid Biosynthesis Pathway
This diagram illustrates the biosynthetic pathway leading to the formation of various carotenoids, highlighting the position of this compound.
Caption: Carotenoid biosynthesis pathway from GGPP.
Experimental Workflow for Purity and Stability Assessment
This workflow outlines the key steps in assessing the purity and stability of a commercial this compound sample.
Caption: Workflow for assessing purity and stability.
Phytofluene's Potential Anti-inflammatory Signaling
This diagram illustrates a potential mechanism by which phytofluene may exert its anti-inflammatory effects through the modulation of key signaling pathways.
Caption: Phytofluene's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytoene, Phytofluene, and Lycopene from Tomato Powder Differentially Accumulate in Tissues of Male Fisher 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tomato Lycopene and Inflammatory Cascade: Basic Interactions and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The colourless carotenoids phytoene and phytofluene: From dietary sources to their usefulness for the functional foods and nutricosmetics industries [agris.fao.org]
- 5. Phytofluene, (15Z)- | C40H62 | CID 6857557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 15,9'-Di-cis-phytofluene | C40H62 | CID 51351778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Phytoene Desaturase Enzymes from Diverse Plant Species for Researchers and Drug Development Professionals
An in-depth analysis of the functional characteristics, kinetics, and experimental evaluation of a key enzyme in carotenoid biosynthesis, providing crucial insights for herbicide development and crop improvement.
Phytoene (B131915) desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway in plants, catalyzing the desaturation of phytoene to ζ-carotene. This step is a major regulatory point in the pathway and a key target for a class of bleaching herbicides. Understanding the functional nuances of PDS enzymes from different plant species is paramount for developing novel, selective herbicides and for engineering crops with enhanced nutritional value and stress tolerance. This guide provides a comprehensive functional comparison of PDS enzymes, supported by experimental data and detailed methodologies.
The Carotenoid Biosynthesis Pathway: The Central Role of PDS
The biosynthesis of carotenoids in plants is a complex process that begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by phytoene synthase (PSY).[1][2][3] Phytoene, a colorless C40 isoprenoid, then undergoes a series of desaturation and isomerization reactions to form the colored carotenoid, lycopene (B16060).[1][2] Phytoene desaturase is responsible for introducing two double bonds into 15-cis-phytoene, producing 9,15,9'-tri-cis-ζ-carotene.[4][5][6] This reaction is a rate-limiting step and is essential for the production of all downstream carotenoids, which play vital roles in photosynthesis, photoprotection, and as precursors to plant hormones like abscisic acid.[1][3][7]
The following diagram illustrates the core carotenoid biosynthesis pathway in plants, highlighting the position of Phytoene Desaturase.
Functional Comparison of Phytoene Desaturase Enzymes
While PDS is highly conserved across plant species, subtle differences in its structure and kinetic properties can have significant functional implications. These differences can affect catalytic efficiency, substrate specificity, and sensitivity to inhibitors. A detailed study on the PDS from Oryza sativa (rice) has provided valuable insights into its kinetic mechanism.[4][5][6] The enzyme follows an ordered ping-pong bi-bi kinetic mechanism where the carotene substrate and the quinone electron acceptor successively bind to the catalytic site.[4][5]
The following table summarizes available kinetic data for PDS from Oryza sativa. A comprehensive comparative table with data from a wider range of plant species is currently limited by the availability of published research.
| Plant Species | Substrate | Apparent KM (µM) | Apparent Vmax (nmol/min/mg) | Reference |
| Oryza sativa (Rice) | 15-cis-Phytoene | 53.9 ± 18.1 | 71 | [8] |
| Oryza sativa (Rice) | 9,15-di-cis-Phytofluene | 66.8 ± 20.7 | 126 | [8] |
| Synechococcus elongatus (Cyanobacterium) | 15-cis-Phytoene | 24.6 | 0.06 µM/min | [9] |
Note: The Vmax for Synechococcus elongatus is reported in different units and may not be directly comparable.
Inhibition of Phytoene Desaturase: A Key Herbicide Target
PDS is the target of several commercial bleaching herbicides, such as norflurazon (B1679920) and fluridone.[10][11] These compounds act as competitive inhibitors, binding to the plastoquinone-binding site of the enzyme and blocking the desaturation process.[4][10] This inhibition leads to the accumulation of phytoene and a subsequent photooxidative destruction of chlorophyll, resulting in the characteristic bleached phenotype in susceptible plants.[10][11]
Mutagenesis studies on a conserved arginine residue (Arg300 in rice PDS) that interacts with norflurazon have shown that it is possible to engineer herbicide resistance.[4][12] However, this resistance often comes at the cost of reduced catalytic activity.[4][12] The development of new herbicides targeting PDS requires a thorough understanding of the structural and functional variations of the enzyme across different weed and crop species to ensure selectivity and efficacy.
Experimental Protocols for PDS Characterization
The functional analysis of PDS enzymes typically involves several key experimental steps, from gene cloning and protein expression to in vitro enzyme assays.
Cloning, Expression, and Purification of PDS
-
Gene Cloning: The coding sequence of the PDS gene is typically amplified from cDNA using PCR.[8][13][14][15] The amplified fragment is then cloned into an appropriate expression vector, often with a tag (e.g., His-tag) to facilitate purification.[8]
-
Heterologous Expression: Escherichia coli is a commonly used host for the expression of plant PDS.[8][16][17] The expression vector is transformed into a suitable E. coli strain, and protein expression is induced.
-
Purification: The recombinant PDS protein is purified from the bacterial lysate using affinity chromatography, such as Ni-NTA affinity chromatography for His-tagged proteins.[8][9]
In Vitro Phytoene Desaturase Assay
A reliable in vitro assay is crucial for determining the kinetic parameters and inhibitor sensitivity of PDS. A biphasic liposome-based assay has been successfully used for the characterization of rice PDS.[8]
-
Substrate Preparation: The lipophilic substrate, 15-cis-phytoene, is incorporated into liposomes.[8]
-
Enzyme Reaction: The purified PDS enzyme is added to the liposome (B1194612) suspension in a suitable buffer (e.g., 50 mM MES-KOH pH 6.0, 100 mM NaCl).[8] A quinone electron acceptor, such as decylplastoquinone (B40739) (DPQ), is also included in the reaction mixture.[8]
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) in the dark for a specific time.[8][18]
-
Product Extraction and Analysis: The reaction is stopped, and the carotenoids are extracted with an organic solvent (e.g., CHCl3/MeOH).[8] The products (phytofluene and ζ-carotene) are then analyzed and quantified using High-Performance Liquid Chromatography (HPLC).[4][8][9]
The following diagram outlines a general workflow for the functional characterization of a phytoene desaturase enzyme.
PDS in Abiotic Stress and Crop Improvement
Beyond its role in carotenoid biosynthesis for photosynthesis, PDS and the resulting carotenoids are implicated in plant responses to abiotic stress.[7][19] Carotenoids can act as antioxidants, mitigating oxidative stress caused by environmental factors such as high salinity and drought.[20][21] Silencing of the PDS gene has been shown to induce dwarfism and an albino phenotype, but interestingly, it can also lead to an accumulation of free amino acids that may contribute to oxidative stress resistance.[20]
The manipulation of PDS expression and function is a promising avenue for developing crops with enhanced stress tolerance and improved nutritional profiles. For instance, the PDS gene has been used as a visual marker in CRISPR/Cas9-mediated genome editing in various plant species, as its knockout leads to an easily identifiable albino phenotype.[22]
Conclusion
Phytoene desaturase is a pivotal enzyme in plant biology with significant implications for agriculture and biotechnology. This guide has provided a comparative overview of PDS function, highlighting the available kinetic data and the detailed experimental protocols required for its characterization. While a comprehensive comparative dataset across a wide array of plant species is still needed, the existing research on rice PDS offers a robust framework for future studies. A deeper understanding of the functional diversity of PDS enzymes will be instrumental in the rational design of new herbicides and in the metabolic engineering of crops for a more sustainable and nutritious food supply.
References
- 1. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. GENES AND ENZYMES OF CAROTENOID BIOSYNTHESIS IN PLANTS | Annual Reviews [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Plant-type phytoene desaturase: Functional evaluation of structural implications | PLOS One [journals.plos.org]
- 6. jeti.uni-freiburg.de [jeti.uni-freiburg.de]
- 7. mdpi.com [mdpi.com]
- 8. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 12. Plant-type phytoene desaturase: Functional evaluation of structural implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. techscience.com [techscience.com]
- 14. pnas.org [pnas.org]
- 15. Cloning of phytoene desaturase and expression analysis of carotenogenic genes in persimmon (Diospyros kaki L.) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cloning, sequencing and expressing the carotenoid biosynthesis genes, lycopene cyclase and phytoene desaturase, from the aerobic photosynthetic bacterium Erythrobacter longus sp. strain Och101 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and functional analysis of a phytoene desaturase gene from the extremely radioresistant bacterium Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Carrot Phytoene Synthase 2 (DcPSY2) Promotes Salt Stress Tolerance through a Positive Regulation of Abscisic Acid and Abiotic-Related Genes in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Comparative Analysis of 15-cis-Phytofluene Levels in Carotenoid Biosynthesis Mutants Versus Wild-Type Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 15-cis-phytofluene levels in carotenoid biosynthesis mutant strains versus their corresponding wild-type counterparts. The accumulation of specific carotenoid intermediates in mutants offers valuable insights into the function of enzymes within the biosynthesis pathway and can be leveraged for the targeted production of specific carotenoids. This guide summarizes quantitative data, details experimental protocols for analysis, and provides a visual representation of the metabolic pathway.
Data Summary: this compound Accumulation in Carotenoid Biosynthesis Mutants
Mutations in the genes encoding enzymes downstream of this compound in the carotenoid biosynthesis pathway can lead to its accumulation. This is prominently observed in mutants with defects in ζ-carotene desaturase (ZDS) and carotenoid isomerase (CRTISO).
A notable example is the non dormant-1 (nd-1) mutant of sunflower (Helianthus annuus L.), which has a deficiency in the ζ-carotene desaturase (Zds) gene. This genetic block prevents the conversion of ζ-carotene to neurosporene, leading to a significant build-up of upstream intermediates. While wild-type sunflower seedlings effectively process these intermediates into downstream carotenoids like β-carotene and lutein, the nd-1 mutant accumulates ζ-carotene, and to a lesser extent, phytofluene (B1236011) and cis-phytoene[1][2][3][4].
Similarly, the tangerine mutant of tomato (Solanum lycopersicum), which possesses a defective carotenoid isomerase (CRTISO), accumulates prolycopene (B1248880) (a cis-isomer of lycopene) and its precursors, including phytofluene[5][6][7].
The following table summarizes the carotenoid composition in the sunflower nd-1 mutant compared to the wild-type, highlighting the accumulation of this compound and other precursors.
| Carotenoid | Wild-Type Sunflower (Nd-1/Nd-1) | Sunflower Mutant (nd-1) |
| 15-cis-Phytoene | Not detected | Accumulates to a lesser extent compared to ζ-carotene[1][2][3][4] |
| This compound | Not detected | Accumulates to a lesser extent compared to ζ-carotene[1][2][3][4] |
| ζ-Carotene | Not detected | Strong accumulation[1][2][3][4] |
| β-Carotene | Present | Absent[1][2][3][4] |
| Lutein | Present | Absent[1][2][3][4] |
| Violaxanthin | Present | Absent[1][2][3][4] |
Experimental Protocols
Extraction and Quantification of this compound by HPLC
This protocol outlines a general method for the extraction and quantification of this compound and other carotenoids from plant tissues, adapted from various established methods[8][9][10][11][12].
1. Sample Preparation:
-
Harvest fresh plant tissue (e.g., leaves, cotyledons, or fruit pericarp).
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Accurately weigh the powdered tissue (typically 100-500 mg).
2. Carotenoid Extraction:
-
To the weighed tissue powder, add a suitable extraction solvent. A common choice is acetone (B3395972) or a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF).
-
Vortex the sample vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the carotenoids to a new tube.
-
Repeat the extraction process with the pellet until the tissue debris is colorless.
-
Pool all the supernatants.
3. Phase Separation and Concentration:
-
Add an equal volume of diethyl ether or a hexane/diethyl ether mixture to the pooled supernatant.
-
Add a saline solution (e.g., saturated NaCl) to facilitate phase separation.
-
Gently mix and then centrifuge to separate the aqueous and organic phases.
-
The carotenoids will be in the upper organic phase.
-
Carefully collect the organic phase and transfer it to a new tube.
-
Dry the organic extract under a stream of nitrogen gas.
4. HPLC Analysis:
-
Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for HPLC injection, such as methyl tert-butyl ether (MTBE) or a mixture of mobile phase solvents.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers.
-
Mobile Phase: A gradient elution is typically used, often involving a mixture of solvents such as methanol, MTBE, and water.
-
Detection: Monitor the eluent at specific wavelengths. This compound can be detected at approximately 348 nm. Other carotenoids have different absorption maxima (e.g., phytoene (B131915) at 286 nm, ζ-carotene at 400 nm, and β-carotene at 450 nm).
-
Quantification: Create a standard curve using a purified this compound standard of known concentration. The concentration of this compound in the sample can then be determined by comparing its peak area to the standard curve.
Carotenoid Biosynthesis Pathway
The following diagram illustrates the central steps of the carotenoid biosynthesis pathway, highlighting the position of this compound and the enzymatic steps that are often disrupted in mutants leading to its accumulation.
Caption: Carotenoid biosynthesis pathway highlighting key intermediates and enzymes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A deficiency at the gene coding for zeta-carotene desaturase characterizes the sunflower non dormant-1 mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cloning of tangerine from Tomato Reveals a Carotenoid Isomerase Essential for the Production of β-Carotene and Xanthophylls in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PlumX [plu.mx]
- 9. researchgate.net [researchgate.net]
- 10. Purification and use of carotenoid standards to quantify cis-trans geometrical carotenoid isomers in plant tissues [pubmed.ncbi.nlm.nih.gov]
- 11. cis/trans Carotenoid Extraction, Purification, Detection, Quantification, and Profiling in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 15-cis-Phytofluene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential guidance on the proper disposal procedures for 15-cis-Phytofluene, a key intermediate in carotenoid biosynthesis.
While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is crucial to handle and dispose of it in accordance with good laboratory practices and local regulations. Adherence to these guidelines will minimize environmental impact and ensure a safe working environment for all laboratory personnel.
Key Safety and Handling Information
The following table summarizes the essential safety and handling information for this compound, compiled from various supplier safety data sheets.
| Parameter | Information | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture. | Extrasynthese |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are recommended. In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | Biosynth |
| First Aid Measures | Eye Contact: Immediately flush eyes with plenty of water for 10-15 minutes. Skin Contact: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Consult a physician if symptoms persist. | Biosynth, Extrasynthese |
| Spill Response | For small spills, clean up without creating dust and place in a suitable, sealed container for disposal. Ensure adequate ventilation. Avoid discharge into drains, surface water, or soil. | Extrasynthese, Biosynth |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | Biosynth |
Step-by-Step Disposal Protocol
Follow these procedures for the routine disposal of this compound waste.
-
Waste Identification and Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials.
-
Segregate the waste into a designated, clearly labeled, and sealed container. The label should include "this compound Waste" and the date of accumulation.
-
-
Container Selection:
-
Use a chemically resistant and sealable container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle or a designated solid waste container).
-
Ensure the container is in good condition and compatible with the waste.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
Do not mix with other incompatible waste streams.
-
-
Final Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
In the absence of specific institutional guidelines, the waste should be disposed of through a licensed chemical waste disposal contractor.
-
While some sources suggest that smaller quantities of similar non-hazardous substances can be disposed of with household waste, this is not a recommended practice in a professional laboratory setting and may violate local regulations[1]. Always err on the side of caution and treat it as chemical waste.
-
-
Documentation:
-
Maintain a log of the accumulated waste, including the amount and date of disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
